molecular formula C6H7F3N2O B1343160 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 540468-96-0

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1343160
CAS No.: 540468-96-0
M. Wt: 180.13 g/mol
InChI Key: JJYUUFIIBBRUQV-UHFFFAOYSA-N
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Description

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C6H7F3N2O and its molecular weight is 180.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYUUFIIBBRUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610305
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
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Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540468-96-0
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. Due to the limited availability of published, peer-reviewed experimental data for this specific molecule, this paper outlines a putative synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural elucidation is a critical first step in the exploration of its therapeutic potential. This guide details the probable synthetic pathway and the analytical techniques required to confirm its structure.

Synthetic Pathway

The synthesis of this compound is most likely achieved through a two-step process, beginning with the synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by its reduction to the target alcohol.

Synthesis_Pathway Synthetic Pathway for this compound cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Reduction to Alcohol Precursors Commercially Available Precursors Carboxylic_Acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Precursors->Carboxylic_Acid Cyclization & Hydrolysis Target_Methanol This compound Carboxylic_Acid->Target_Methanol Reduction (e.g., LAH)

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • Materials: Commercially available pyrazole precursors, appropriate solvents (e.g., ethanol, water), and reagents for cyclization and hydrolysis.

  • Procedure: The synthesis of the carboxylic acid intermediate can be adapted from established methods for similar pyrazole derivatives. This typically involves the cyclization of a suitably functionalized precursor with a hydrazine derivative, followed by hydrolysis of an ester or nitrile group to the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.

Experimental Protocol: Reduction to this compound
  • Materials: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Lithium Aluminum Hydride (LAH), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium sulfate solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

    • Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF and diethyl ether.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound would involve a combination of spectroscopic techniques.

Elucidation_Workflow Structure Elucidation Workflow Synthesis Synthesized Compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR 1H & 13C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR Infrared Spectroscopy Spectroscopy->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for spectroscopic structure confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6s1HPyrazole C5-H
~4.7s2H-CH₂OH
~3.9s3HN-CH₃
~2.0br s1H-OH
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~140 (q)Pyrazole C3-CF₃
~138Pyrazole C5
~122 (q)-CF₃
~115Pyrazole C4
~56-CH₂OH
~39N-CH₃

Note: 'q' denotes a quartet due to coupling with fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (alcohol)
~2950MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (pyrazole ring)
~1100-1300StrongC-F stretch (trifluoromethyl)
~1050StrongC-O stretch (primary alcohol)
Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
180[M]⁺ (Molecular Ion)
163[M - OH]⁺
151[M - CH₂OH]⁺
111[M - CF₃]⁺

Conclusion

This technical guide has outlined a plausible pathway for the synthesis and a comprehensive workflow for the structure elucidation of this compound. The provided experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers interested in this and related fluorinated pyrazole compounds. It is important to note that the presented data is illustrative and requires experimental verification. The methodologies described herein are robust and widely applicable in the field of synthetic and medicinal chemistry for the characterization of novel small molecules.

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The presence of a trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives attractive scaffolds in medicinal chemistry and agrochemical research. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the general biological context of this compound and related compounds.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its basic identifiers and includes predicted or extrapolated data for key physical properties based on the analysis of structurally similar compounds.

PropertyValueSource
CAS Number 540468-96-0Commercial Suppliers
Molecular Formula C₆H₇F₃N₂OCalculated
Molecular Weight 180.13 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol, ethanol, and DMSO (Predicted)General knowledge of similar compounds
¹H NMR Not availableN/A
¹³C NMR Not availableN/A
Mass Spectrum Not availableN/A
IR Spectrum Not availableN/A

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process: the formylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole to yield the intermediate aldehyde, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The formylation of the pyrazole ring at the C4 position can be achieved via a Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is reached.

  • The crude product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be accomplished using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

  • Dissolve the purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the aldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole C Formylation (Vilsmeier-Haack Reaction) A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C->D F Reduction D->F E Sodium Borohydride (NaBH₄) in Methanol E->F G This compound F->G

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Drug Development Context

While specific biological data for this compound is scarce, the broader class of trifluoromethyl-substituted pyrazole derivatives has been extensively investigated for various pharmacological activities. The trifluoromethyl group is a key pharmacophore that can enhance membrane permeability, increase binding affinity to target proteins, and improve metabolic stability by blocking potential sites of oxidation.

Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they form the core structure of several commercial herbicides and insecticides. In the realm of drug discovery, pyrazole-containing molecules have been developed as inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and monoamine oxidases, leading to anti-inflammatory, anticancer, and antidepressant agents, respectively.

The introduction of a hydroxymethyl group at the 4-position of the pyrazole ring provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This functional group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to explore a wider chemical space in the pursuit of novel therapeutic agents. The general biological importance of this class of compounds suggests that this compound is a valuable building block for the development of new bioactive molecules.

Signaling Pathway Diagram (Hypothetical)

Given the lack of specific biological targets for this compound, a diagram illustrating its involvement in a specific signaling pathway would be speculative. However, many pyrazole-based anti-inflammatory drugs, such as Celecoxib, are known to target the cyclooxygenase (COX) pathway. The following diagram illustrates a simplified COX signaling pathway, a potential area of investigation for novel pyrazole derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified cyclooxygenase (COX) signaling pathway.

An In-depth Technical Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, identified by the CAS number 540468-96-0 .[1] This document details its chemical and physical properties, outlines a likely synthetic pathway, discusses its applications in research and development, and provides essential safety and handling information.

Chemical Identification and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring system is a key structural motif in numerous biologically active compounds. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 540468-96-0
Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
IUPAC Name This compound

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State SolidGeneric Material Safety Data Sheets
Melting Point Not specifiedNot available in search results
Boiling Point Not specifiedNot available in search results
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[2]Smolecule

Synthesis and Experimental Protocols

A general method for the synthesis of pyrazole-4-methanol derivatives involves the reduction of the corresponding 4-formylpyrazole. A typical reducing agent for this transformation is lithium aluminium hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Hypothetical Experimental Protocol: Reduction of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in anhydrous tetrahydrofuran (THF) is prepared.

  • Step 2: Reduction. The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminium hydride (LAH) in THF is added dropwise to the stirred carbaldehyde solution. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Step 3: Quenching. Once the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.

  • Step 4: Work-up and Purification. The resulting suspension is filtered, and the solid residue is washed with THF or another suitable organic solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Below is a diagram illustrating the likely synthesis workflow for this compound.

Synthesis_Workflow Synthesis of this compound Start 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Reduction Reduction (e.g., LiAlH4 in THF) Start->Reduction Quenching Quenching (H2O, NaOH) Reduction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A potential workflow for the synthesis of the target compound.

A more general and widely applicable method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

Pyrazole_Synthesis General Pyrazole Synthesis Strategy Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole

Caption: A general strategy for the synthesis of pyrazole derivatives.

Applications in Research and Drug Development

This compound and related pyrazole derivatives are valuable building blocks in medicinal chemistry and agrochemical research. The pyrazole scaffold is present in a number of approved drugs and agrochemicals.

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and potency. Therefore, this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal applications.

Safety and Handling

Proper safety precautions must be observed when handling this compound. The following information is summarized from various material safety data sheets for related compounds.

Table 3: Hazard Identification and Precautionary Measures

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

Signaling Pathway Involvement

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathway. However, given the broad range of biological activities associated with pyrazole derivatives, it is plausible that compounds synthesized from this intermediate could modulate various cellular signaling cascades. Further research is required to elucidate any specific biological targets or pathways.

References

The Ascendant Role of Trifluoromethyl Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant stride for chemical biology and drug development, trifluoromethyl pyrazole compounds are demonstrating a vast and potent range of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic and agrochemical applications of this versatile class of molecules. The inherent properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, synergistically enhance the biological efficacy of the pyrazole scaffold, a well-established pharmacophore.

A Spectrum of Biological Activities

Trifluoromethyl pyrazole derivatives have emerged as promising candidates in several key areas of biological research and development. Their diverse activities stem from the unique electronic and steric properties conferred by the trifluoromethyl group, which can significantly influence binding affinities to biological targets and metabolic pathways.

Anticancer Activity

A substantial body of research highlights the potential of trifluoromethyl pyrazoles as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.[1][2] For instance, certain diaryl(trifluoromethyl)pyrazoles have been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[2]

Antibacterial Properties

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethyl pyrazole derivatives have shown considerable promise, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[4]

Anti-inflammatory Effects

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a trifluoromethyl group can enhance the inhibitory activity and selectivity towards cyclooxygenase (COX) enzymes.[7] Certain trifluoromethyl-pyrazole-carboxamides have demonstrated potent and selective inhibition of COX-2, the inducible isoform of the enzyme primarily involved in inflammation, which could lead to the development of safer NSAIDs with reduced gastrointestinal side effects.[7]

Agrochemical Applications

Beyond medicine, trifluoromethyl pyrazoles are making a significant impact in agriculture.[8] Their high potency allows for lower application rates, potentially reducing environmental impact.[8]

  • Insecticidal Activity: Phenylpyrazole insecticides, such as fipronil, which contains a trifluoromethyl group, are known to act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to central nervous system toxicity.[9][10] Novel trifluoromethyl pyrazole carboxamides are also being investigated as ryanodine receptor (RyR) modulators.[11]

  • Herbicidal Activity: Several N-(2,2,2)-trifluoroethylpyrazole derivatives have exhibited significant pre-emergence herbicidal effects against both monocotyledonous and dicotyledonous weeds.[12][13] Some phenylpyrazole derivatives containing strobilurin moieties have been identified as potential protoporphyrinogen oxidase (PPO) inhibitors.[14]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of various trifluoromethyl pyrazole compounds, the following tables summarize key quantitative data reported in the literature.

Table 1: Anticancer Activity of Trifluoromethyl Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Indole HybridsHepG26.1 - 7.9[15][16]
Diaryl(trifluoromethyl)pyrazolesMCF-7Potent (specific values not provided in abstract)[2]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleCFPAC-161.7[1][2]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-781.48[1][2]

Table 2: Antibacterial Activity of Trifluoromethyl Pyrazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazolesMRSAAs low as 3.12[3]
N-(trifluoromethyl)phenyl pyrazolesE. faecalisAs low as 1.56[3]
3,5-Bis(trifluoromethyl)phenyl-Substituted PyrazolesGram-positive bacteriaAs low as 0.25[5]
Bromo and trifluoromethyl substituted pyrazolesMRSA0.78[3]
Bromo and trifluoromethyl substituted pyrazolesS. epidermidis1.56[3]
Bromo and trifluoromethyl substituted pyrazolesE. faecium0.78[3]

Table 3: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
Trifluoromethyl-pyrazole-carboxamidesCOX-10.46-[7]
Trifluoromethyl-pyrazole-carboxamidesCOX-22.65 - 4.92Up to 1.68[7]

Table 4: Agrochemical Activity of Trifluoromethyl Pyrazole Derivatives

Compound ClassActivityTarget Organism/WeedLC50/ED50/ActivityReference
5-Trifluoromethyl-phenylpyrazolonesMolluscicidalCornu aspersum0.58 mg/mL[9]
5-(Trifluoromethyl)-1H-pyrazole-4-carboxamidesInsecticidalM. separata100% activity at 200 mg/mL[11]
N-(2,2,2)-trifluoroethylpyrazolesHerbicidal (pre-emergence)Dicotyledonous & Monocotyledonous weedsGood activity at 150 g a.i. ha⁻¹[12][13]
Phenylpyrazole with strobilurin moietyHerbicidalA. retroflexusED50 = 12.57 g a.i./hm²[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the assessment of the biological activities of trifluoromethyl pyrazole compounds.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[17]

  • Compound Treatment: The cells are treated with various concentrations of the trifluoromethyl pyrazole compounds for 48-72 hours.[17]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The trifluoromethyl pyrazole compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound for a short period (e.g., 10 minutes at 37°C).[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7][18]

  • Reaction Termination: The reaction is stopped after a defined time (e.g., 30 seconds to 20 minutes) by adding an acid solution.[7][18]

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS-MS).[19]

  • IC50 Calculation: The IC50 value for each enzyme is determined to assess the compound's potency and selectivity.[19]

Agrochemical Screening: Herbicidal and Insecticidal Assays

Herbicidal Activity (Post-emergence):

  • Plant Cultivation: Weed species are grown in pots in a greenhouse.

  • Evaluation: The herbicidal effect is visually assessed after a certain period (e.g., 2-3 weeks) by comparing the treated plants to untreated controls.

Insecticidal Activity:

  • Test Insect Rearing: The target insect species are reared under controlled laboratory conditions.

  • Compound Application: The compounds are applied using various methods such as topical application, feeding assays, or contact assays.

  • Mortality Assessment: The mortality of the insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) to determine the LC50 (lethal concentration 50%).

Visualizing the Mechanisms of Action

To better understand the biological impact of trifluoromethyl pyrazole compounds, the following diagrams illustrate their key mechanisms of action.

anticancer_mechanism cluster_cell Cancer Cell Trifluoromethyl_Pyrazole Trifluoromethyl Pyrazole Compound Tubulin Tubulin Dimers Trifluoromethyl_Pyrazole->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Trifluoromethyl_Pyrazole->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Anticancer mechanism of certain trifluoromethyl pyrazoles via tubulin polymerization inhibition.

antibacterial_mechanism cluster_bacteria Bacterial Cell Trifluoromethyl_Pyrazole Trifluoromethyl Pyrazole Compound Cell_Membrane Cell Membrane Trifluoromethyl_Pyrazole->Cell_Membrane Interacts with Membrane_Integrity Membrane Integrity Disruption Cell_Membrane->Membrane_Integrity Leads to Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Results in

Caption: Proposed antibacterial mechanism involving bacterial cell membrane disruption.

insecticidal_mechanism cluster_neuron Insect Neuron Trifluoromethyl_Pyrazole Phenylpyrazole Insecticide (CF3) GABA_Receptor GABA-gated Chloride Channel Trifluoromethyl_Pyrazole->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx Trifluoromethyl_Pyrazole->Chloride_Influx Prevents GABA_Receptor->Chloride_Influx Mediates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes CNS_Hyperexcitation CNS Hyperexcitation Hyperpolarization->CNS_Hyperexcitation Inhibition of leads to Paralysis_Death Paralysis & Death CNS_Hyperexcitation->Paralysis_Death Results in antiinflammatory_mechanism cluster_inflammatory_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate for Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Enzyme->Prostaglandins Synthesizes Trifluoromethyl_Pyrazole Trifluoromethyl Pyrazole-Carboxamide Trifluoromethyl_Pyrazole->COX2_Enzyme Selectively Inhibits

References

Role of pyrazole derivatives in drug discovery and medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Pyrazole Derivatives in Drug Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] First synthesized in 1883, its derivatives have become integral components in a multitude of FDA-approved drugs, demonstrating their vast therapeutic potential.[5] The unique structural and electronic properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity to target a wide array of biological pathways.[6][7] This versatility has led to the development of pyrazole-based compounds across numerous therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) agents.[8][9][10] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazole derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The synthesis of the pyrazole ring is a cornerstone of its utility. Several versatile methods exist, with the most common being the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[11]

Common Synthetic Routes:

  • From 1,3-Diketones: The reaction of a 1,3-dicarbonyl compound with hydrazine or its substituted derivatives is a classical and widely used method to produce polysubstituted pyrazoles.[11]

  • From α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[8][12]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrilimine (generated in situ from a hydrazonoyl halide) with an alkene or alkyne, providing a direct route to pyrazole and pyrazoline rings.[12]

Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a common method for synthesizing pyrazole derivatives via the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A solution of the substituted chalcone (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate or a substituted hydrazine derivative (1.2 eq) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is poured into ice-cold water. The resulting solid is then collected by filtration.

  • The crude product is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • The final product is characterized by spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

Therapeutic Applications & Mechanisms of Action

The broad bioactivity of pyrazole derivatives is a testament to their ability to interact with a diverse range of biological targets.

Anti-inflammatory and Analgesic Activity: Selective COX-2 Inhibition

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by Celecoxib .[8][14]

  • Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[14][15] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation and pain.[15][16][17] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Anticancer_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Pyrazole Library Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity EnzymeAssay Target-based Assay (e.g., Kinase Inhibition) Cytotoxicity->EnzymeAssay SAR Structure-Activity Relationship (SAR) Studies EnzymeAssay->SAR ADME ADME/Tox Prediction SAR->ADME AnimalModel Xenograft Animal Model ADME->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 AC Adenylate Cyclase CB1->AC cAMP ↓ cAMP AC->cAMP Inhibits conversion Appetite Appetite Stimulation cAMP->Appetite Rimonabant Rimonabant Rimonabant->CB1 Sildenafil_Pathway Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase (Active) NO->GC Activates cGMP ↑ cGMP GC->cGMP GTP → Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP Inactive GMP cGMP->GMP Degradation Erection Penile Erection Relaxation->Erection PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5

References

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the IUPAC Nomenclature of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. For researchers, scientists, and drug development professionals, a precise understanding of a molecule's name is non-negotiable, as it directly correlates to its structure, properties, and patentability. This guide provides a comprehensive deconstruction of the IUPAC name for this compound, a substituted pyrazole of interest in medicinal and agrochemical research. We will dissect the name by analyzing the parent heterocycle, applying substituent priority rules, and elucidating the logic of locant assignment. This document serves as both a reference for this specific compound and a methodological case study for naming complex heterocyclic structures.

Foundational Analysis: The Pyrazole Core

The parent structure of the molecule is pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Understanding the intrinsic properties and numbering conventions of this ring system is the first critical step.

  • Structure and Aromaticity: Pyrazole is a planar, aromatic ring system. It possesses 6 π-electrons (one from each of the three carbons, one from the N2 nitrogen's p-orbital, and two from the N1 nitrogen's p-orbital), satisfying Hückel's rule for aromaticity. This aromatic character confers significant stability to the ring.[1]

  • Numbering Convention: According to IUPAC rules for heterocyclic compounds, numbering begins at one of the heteroatoms.[3] In an unsubstituted 1H-pyrazole, the saturated nitrogen atom (bearing a hydrogen) is designated as position 1. The numbering then proceeds around the ring to give the second nitrogen atom the lowest possible number (position 2).

The logical workflow for numbering the parent pyrazole ring is visualized below.

cluster_numbering Numbering Priority Workflow start Identify Heteroatoms (Two Nitrogens) rule1 Assign Position 1 to a Saturated Heteroatom (N-H) start->rule1 IUPAC Rule rule2 Number Towards the Second Heteroatom via Shortest Path rule1->rule2 end_numbering Final Locants: N1, N2, C3, C4, C5 rule2->end_numbering

Caption: Logical flow for numbering the pyrazole heterocycle.

Deconstruction of the Full IUPAC Name

The name "this compound" can be systematically broken down into its core components: the principal functional group, the parent heterocycle, and its various substituents.

ComponentRoleIUPAC Rule/Rationale
-methanol Principal Functional GroupThe -CH₂OH group defines the compound class as an alcohol. When this group is attached to a ring system, the compound can be named using substitutive nomenclature, with "methanol" as the parent hydride.[4]
(...) ParenthesesUsed to enclose a complex substituent group, clarifying that the entire pyrazolyl moiety is attached to the methanol parent.
-yl SuffixIndicates that the pyrazole ring is a substituent attached to the principal functional group (methanol).
1-Methyl- SubstituentA methyl group (-CH₃) is attached at position 1 of the pyrazole ring.
3-(trifluoromethyl)- SubstituentA trifluoromethyl group (-CF₃) is attached at position 3 of the pyrazole ring.
1H-pyrazol- Parent HeterocycleSpecifies the pyrazole ring. The 1H notation formally indicates the position of the hydrogen atom that has been substituted, confirming that the methyl group is on a nitrogen atom.
4- LocantSpecifies that the pyrazole ring is attached to the methanol group via position 4.

Step-by-Step Protocol for Systematic Name Derivation

This section provides a reproducible methodology for constructing the IUPAC name from the molecule's structure, grounded in established nomenclature principles.[5]

Step 1: Identify the Principal Functional Group The molecule contains a hydroxymethyl group (-CH₂OH). According to IUPAC seniority rules, an alcohol outranks alkyl and haloalkyl groups. Therefore, the compound is named as a substituted methanol.[4][6]

Step 2: Identify the Parent Hydride and its Substituents The parent hydride is methanol (CH₃OH). The complex group replacing one of its hydrogen atoms is the substituted pyrazole ring system.

Step 3: Identify and Number the Core Heterocycle The core is a pyrazole ring. The nitrogen atom bearing the methyl group is assigned position 1. This is a key decision point; in substituted pyrazoles, the substituted nitrogen is designated N1. The numbering proceeds to give the other nitrogen position 2, followed by carbons at positions 3, 4, and 5.

Step 4: Assign Locants to All Substituents on the Heterocycle

  • The methyl group is located at position 1 .

  • The trifluoromethyl group is at position 3 .

  • The attachment point to the principal group (methanol) is at position 4 . The numbering is chosen to provide the lowest possible set of locants for the substituents.

Step 5: Assemble the Substituent Name The substituents on the pyrazole ring are listed alphabetically (methyl, trifluoromethyl).

  • 1-Methyl

  • 3-(trifluoromethyl) The parent ring is 1H-pyrazole. The point of attachment is position 4. Combining these gives the full substituent name: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) . The -yl suffix denotes it as a substituent.

Step 6: Combine the Parts to Form the Final IUPAC Name The substituent name is prefixed to the parent functional group name. This compound

Structural Visualization and Verification

A visual representation of the molecule with IUPAC numbering is essential for clarifying the spatial relationship between the ring atoms and substituents.

Caption: Structure of this compound with IUPAC numbering.

Database Identifiers and Properties

For practical application in research and development, cross-referencing the IUPAC name with established chemical database identifiers is crucial.

IdentifierValueSource
CAS Number 540468-96-0CymitQuimica, Ivy Fine Chemicals[7][8]
Molecular Formula C₆H₇F₃N₂OChemicalBook[9]
Molecular Weight 180.13 g/mol ChemicalBook[9]
PubChem CID This specific compound does not have a dedicated PubChem entry as of the latest search, though related structures exist.[10][11]N/A

Conclusion

The IUPAC name This compound is derived from a logical, hierarchical set of rules that prioritize the principal functional group and assign locants to substituents based on the inherent numbering of the pyrazole heterocycle. This systematic approach ensures that the name corresponds to a single, unambiguous chemical structure, a principle of paramount importance in the fields of chemical synthesis, pharmacology, and regulatory affairs. By understanding the foundational principles of naming heterocyclic systems, scientific professionals can ensure clarity, precision, and reproducibility in their work.

References

Spectroscopic Properties of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of the compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 540468-96-0). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at this time. This document outlines the search methodology employed and provides spectroscopic data for closely related precursor compounds, namely 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Additionally, general experimental protocols for the spectroscopic analysis of pyrazole derivatives are presented to guide researchers in the characterization of this and similar compounds.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this molecule, which is essential for any further research and development.

Search Methodology

A multi-step search strategy was implemented to locate the spectroscopic data for this compound. The search included:

  • Broad searches for the compound name and its spectroscopic properties (NMR, IR, MS).

  • Targeted searches using the CAS number (540468-96-0) in various chemical and scientific databases.

  • Literature and patent searches focusing on the synthesis and characterization of the target molecule and its close analogs.

  • Searches for potential precursors , such as the corresponding carboxylic acid and aldehyde, to infer synthetic routes and expected spectral characteristics.

Despite these efforts, no specific experimental NMR, IR, or MS data for this compound could be retrieved from the public domain.

Spectroscopic Data of Related Compounds

While data for the target alcohol is unavailable, spectroscopic information for its likely synthetic precursors can provide valuable insights into the expected spectral features.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This compound is a key intermediate that can be reduced to form the target methanol derivative.

Table 1: Spectroscopic Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Technique Data
¹H NMR Data not explicitly found in searches. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Data not explicitly found in searches. Expected signals would include carbons of the pyrazole ring, the N-methyl carbon, the trifluoromethyl carbon (with C-F coupling), and the carboxylic acid carbonyl carbon.
IR (cm⁻¹) Data not explicitly found in searches. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations associated with the pyrazole ring and the C-F bonds of the trifluoromethyl group.
MS (m/z) Data not explicitly found in searches. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of COOH, CF₃, and other fragments.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Reduction of this aldehyde would also yield the target alcohol.

Table 2: Spectroscopic Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Technique Data
¹H NMR Data not explicitly found in searches. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a singlet for the aldehyde proton.
¹³C NMR Data not explicitly found in searches. Expected signals would include carbons of the pyrazole ring, the N-methyl carbon, the trifluoromethyl carbon (with C-F coupling), and the aldehyde carbonyl carbon.
IR (cm⁻¹) Data not explicitly found in searches. Expected characteristic peaks would include a C=O stretch for the aldehyde, C-H stretches for the aldehyde proton, and vibrations of the pyrazole ring and C-F bonds.
MS (m/z) Data not explicitly found in searches. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of CHO, CF₃, and other fragments.

General Experimental Protocols for Spectroscopic Analysis of Pyrazole Derivatives

The following are generalized protocols that can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is typically used.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a fluorine spectrum. Given the trifluoromethyl group, this would be a crucial experiment.

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to confirm structural assignments and connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Low-Resolution MS: Acquire a full scan mass spectrum to determine the molecular weight.

    • High-Resolution MS (HRMS): To determine the exact mass and confirm the elemental composition.

    • Tandem MS (MS/MS): To study the fragmentation patterns for structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LRMS, HRMS) Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Structure Confirmed Structure and Purity Purity_Assessment->Final_Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. By utilizing the general protocols outlined and by comparing with the expected spectral features inferred from its precursors, researchers can effectively analyze this compound once it is synthesized. The lack of available data highlights an opportunity for future work in the synthesis and full characterization of this potentially valuable molecule.

The Trifluoromethyl Pyrazole Scaffold: A Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole (TFMP) scaffold has solidified its status as a "privileged structure" in both medicinal and agrochemical chemistry.[1][2][3][4][5] Its remarkable versatility and significant contribution to the biological activity of molecules make it a cornerstone for the development of novel pharmaceuticals and crop protection agents.[1][6][7] The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole ring imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][8] This guide provides a comprehensive overview of the TFMP scaffold, including its synthesis, biological activities, structure-activity relationships, and key experimental protocols.

Physicochemical and Pharmacokinetic Significance

The strategic introduction of a trifluoromethyl group to the pyrazole core dramatically influences a molecule's properties. The -CF3 group is highly electronegative and lipophilic, which can enhance a compound's ability to cross cell membranes and resist metabolic degradation, particularly oxidative attacks.[1] This often leads to improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability, which are critical attributes for effective drugs and agrochemicals.[1] The pyrazole ring itself is an electron-rich, planar heterocycle that facilitates specific binding interactions with biological targets through hydrogen bonding and π-π stacking.[9][10]

Synthesis Strategies

The construction of the trifluoromethyl pyrazole core can be achieved through several synthetic routes. A predominant method involves the cyclocondensation of a β-dicarbonyl compound containing a trifluoromethyl group with a hydrazine derivative.[11] Variations of this approach allow for the regioselective synthesis of different isomers.

A common synthetic workflow involves the reaction of a trifluoromethyl-containing β-ketoester with a substituted hydrazine. This process is outlined in the diagram below.

Synthesis_Workflow General Synthesis Workflow for Trifluoromethyl Pyrazoles cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ketoester CF3-β-Ketoester (e.g., Ethyl 4,4,4-trifluoroacetoacetate) Condensation Cyclocondensation Ketoester->Condensation Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Condensation TFMP Trifluoromethyl Pyrazole Derivative Condensation->TFMP Formation of Pyrazole Ring

Caption: A generalized workflow for the synthesis of trifluoromethyl pyrazole derivatives.

More advanced methods include multi-component reactions and transition-metal-catalyzed cyclizations, which offer efficient pathways to highly functionalized TFMP derivatives.[11][12]

Applications in Medicinal Chemistry

The TFMP scaffold is a core component of numerous bioactive molecules across various therapeutic areas.[4][5] Its ability to modulate the activity of key enzymes and receptors has led to the development of successful drugs.

Anti-inflammatory Agents: COX Inhibition

One of the most prominent examples of a TFMP-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1][9] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform, which helps to reduce gastrointestinal side effects associated with non-selective NSAIDs.[9]

The mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.

COX_Pathway COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Induces TFMP_Inhibitor Trifluoromethyl Pyrazole Inhibitor (e.g., Celecoxib) TFMP_Inhibitor->COX2 Inhibits

Caption: Simplified signaling pathway showing the inhibition of COX-2 by TFMP derivatives.

Antibacterial Agents

Researchers have synthesized novel TFMP derivatives that exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][13] These compounds often work by inhibiting essential bacterial processes.

Quantitative Data: Biological Activity of TFMP Derivatives

The following tables summarize the biological activity of representative trifluoromethyl pyrazole compounds from cited studies.

Table 1: COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamides [9]

Compound IDR-Group on AnilineCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 4-Nitrophenyl0.463.820.12
3d 2-Nitrophenyl5.614.921.14
3g 2-Chloro-4-nitrophenyl4.452.651.68
KetoprofenReference Drug0.780.1644.75 (COX-2 selective)

Table 2: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles [13]

Compound IDSubstituent on Aniline MoietyMIC against S. aureus (µg/mL)MIC against E. faecalis (µg/mL)
1 Phenyl2>128
2 4-Methylphenyl1128
3 4-Ethylphenyl0.564

Applications in Agrochemicals

In the agricultural sector, the TFMP scaffold is integral to the design of modern herbicides, fungicides, and insecticides.[6][7][8][14] The stability and potency conferred by the TFMP moiety allow for lower application rates and longer-lasting crop protection.[8] For example, several commercial fungicides incorporate the pyrazole ring to effectively control a broad spectrum of plant pathogenic fungi.[15]

Table 3: Antifungal Activity of Pyrazole Analogues [16]

Compound IDR₁ SubstituentR₂ Substituent on PyrazoleEC₅₀ against F. graminearum (µM)
1t Cyclohexyl4-Trifluoromethoxyphenyl0.0812
1v Cyclopentyl4-Trifluoromethoxyphenyl0.0530
PyraclostrobinReference Fungicide-0.0495

Structure-Activity Relationship (SAR)

The biological activity of TFMP derivatives can be fine-tuned by modifying the substituents on the pyrazole and adjacent rings. A general Structure-Activity Relationship (SAR) can be deduced from various studies.[9][17][18][19]

SAR_Diagram Structure-Activity Relationship (SAR) Logic cluster_core Core Scaffold cluster_mods Modifications cluster_effects Impact on Activity Core Trifluoromethyl Pyrazole Core R1 Substituent at N1 (e.g., Aryl group) R3 Substituent at C3 (e.g., -CF3) R4 Substituent at C4 (e.g., Halogen) R5 Substituent at C5 (e.g., Aryl group) Potency Potency & Efficacy R1->Potency Influences PK Pharmacokinetics (ADMET) R1->PK Affects Lipophilicity R3->Potency Crucial for Activity R3->PK Enhances Stability Selectivity Target Selectivity R4->Selectivity Modulates R5->Potency Influences R5->Selectivity Key for Binding Pocket Fit

Caption: Logical diagram of Structure-Activity Relationships for the TFMP scaffold.

  • N1-Substitution : Large aromatic groups at the N1 position are often critical for activity, anchoring the molecule in the target's binding pocket.

  • C3-Trifluoromethyl Group : The -CF3 group at the C3 position is a key feature that significantly enhances potency and metabolic stability.[1]

  • C4-Substitution : Modification at the C4 position, such as with a halogen, can be used to modulate selectivity and fine-tune electronic properties.

  • C5-Substitution : The substituent at the C5 position often plays a crucial role in determining selectivity, for instance, by interacting with specific amino acid residues in an enzyme's active site.[9]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of TFMP compounds, adapted from the literature.

General Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde[13]
  • Reaction Setup : A 100 mL round-bottom flask is charged with 4-hydrazinobenzoic acid (10.5 mmol) and 3,5-bis(trifluoromethyl)acetophenone (10 mmol).

  • Hydrazone Formation : The mixture is refluxed in ethanol for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Vilsmeier-Haack Reaction : After hydrazone formation, the reaction mixture is cooled, and the solvent is evaporated. The crude hydrazone is then dissolved in dimethylformamide (DMF). The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) is added slowly at 0°C.

  • Cyclization and Formylation : The reaction mixture is stirred at room temperature for 12 hours to facilitate the formation of the pyrazole ring and concurrent formylation at the C4 position.

  • Work-up : The reaction is quenched by pouring it into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under a vacuum.

  • Purification : The crude product, a pyrazole aldehyde, is typically pure enough for the next step. If necessary, it can be recrystallized from ethanol.

In Vitro COX Inhibition Assay[9]
  • Enzyme Preparation : Ovine COX-1 and COX-2 enzymes are prepared and quantified according to standard biochemical procedures.

  • Compound Preparation : The synthesized trifluoromethyl pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations for testing.

  • Assay Procedure : The assay is performed in a 96-well plate format. Each well contains a buffer solution, heme cofactor, the enzyme (COX-1 or COX-2), and the test compound at a specific concentration.

  • Initiation of Reaction : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Quantification : The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The trifluoromethyl pyrazole scaffold is unequivocally a privileged structure, offering a robust and versatile platform for the design of highly effective molecules in both medicine and agriculture. Its unique combination of a metabolically stable trifluoromethyl group and a pharmacologically active pyrazole ring provides a powerful tool for chemists to address complex biological challenges. The continued exploration of new synthetic routes and the detailed elucidation of structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs and crop protection agents built upon this remarkable chemical core.

References

Literature review on the discovery and significance of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Synthesis, and Pharmacological Significance of a Privileged Scaffold

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this versatile core structure is found in numerous clinically successful drugs and natural products.[2][3][4][5] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions have made it a cornerstone of drug discovery programs, leading to therapies for a wide array of diseases, including inflammatory conditions, cancer, and central nervous system disorders.[2][6][7]

This technical guide provides a comprehensive review of the discovery, synthesis, and profound significance of substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this critical chemical class.

Discovery and Synthesis: From Classic Reactions to Modern Innovations

The foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[3][8][9] This reaction can yield two regioisomers, and modern advancements have focused on improving regioselectivity, yield, and environmental friendliness.[5][8]

Key synthetic strategies include:

  • Knorr Synthesis (from 1,3-Dicarbonyls): The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives remains a straightforward and rapid approach to polysubstituted pyrazoles.[5][9]

  • 1,3-Dipolar Cycloaddition: Nitrilimines, often generated in situ from arylhydrazones, can react with alkynes or alkenes in a [3+2] cycloaddition to form the pyrazole ring. This method is noted for being simple and practical, employing readily available reagents.[3][8]

  • Multi-component Reactions: Modern synthetic chemistry has embraced multi-component reactions that allow for the construction of complex molecules in a single step. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines provides a one-pot synthesis of 1,3-disubstituted pyrazoles in good yields.[3]

  • Catalytic Methods: The use of catalysts, such as nano-ZnO or copper, has enabled more efficient and "green" protocols for pyrazole synthesis, often resulting in excellent yields and shorter reaction times.[3][5]

A generalized workflow for a common synthetic approach, the Knorr synthesis, is depicted below.

G cluster_start Starting Materials cluster_process Reaction cluster_outcome Product cluster_purification Workup & Purification Start1 1,3-Diketone Condensation Cyclocondensation (e.g., Knorr Synthesis) Start1->Condensation Start2 Hydrazine Derivative Start2->Condensation Product Substituted Pyrazole(s) Condensation->Product Purify Chromatography or Recrystallization Product->Purify Final Pure Pyrazole Derivative Purify->Final G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins catalysis Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits G Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor (Brain, Adipose Tissue) Endocannabinoids->CB1 activates Appetite Increased Appetite & Lipogenesis CB1->Appetite promotes Rimonabant Rimonabant Rimonabant->CB1 blocks (inverse agonist)

References

The Therapeutic Promise of Pyrazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their versatile scaffold allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] This technical guide focuses on the burgeoning potential of pyrazole methanol derivatives, a subclass that is gaining increasing attention for its therapeutic applications. We will delve into their mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the complex biological pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Applications and Mechanisms of Action

Pyrazole methanol derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The core pyrazole ring, often substituted with various functional groups, allows for fine-tuning of activity and selectivity.

Anti-inflammatory Activity

A significant area of investigation for pyrazole derivatives is their potent anti-inflammatory effects.[3] Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[6][7] By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, these derivatives can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] The mechanism often involves the blockade of the arachidonic acid cascade.

Anticancer Activity

In the realm of oncology, pyrazole derivatives have emerged as promising candidates.[3] Their anticancer effects are often mediated through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby leading to cell cycle arrest and apoptosis.[9][10] Additionally, pyrazole-based compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.[9]

Antimicrobial Activity

The pyrazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[4][11] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases.[5] Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties. By mitigating neuroinflammation, which is a common feature of diseases like Alzheimer's and Parkinson's, these compounds may help to slow disease progression.[5][12] Some derivatives have been shown to modulate neuroinflammatory pathways involving transcription factors like NF-κB.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrazole derivatives, highlighting their potency and selectivity across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib---[7]
Phenylbutazone---[2]
SC-558---[2]
Pyrazole-pyridazine hybrid 6e-comparable to celecoxib-[7]
Pyrazole analogue 5u45.23 - 204.511.7972.73[1]
Pyrazole analogue 5s45.23 - 204.512.5165.75[1]
Thymol-pyrazole hybrid 8b--316[14]
Thymol-pyrazole hybrid 8g--268[14]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
Indole-pyrazole hybrid 33CDK2IC500.074[8]
Indole-pyrazole hybrid 34CDK2IC500.095[8]
Pyrazole-containing isolongifolanone 37MCF7IC505.21[8]
Pyrazole-linked benzothiazole-β-naphthol 60, 61, 62A549, HeLa, MCF7IC504.63 - 5.54[8]
Fused pyrazole derivative 50HepG2IC500.71[8]
Fused pyrazole derivative 50EGFRIC500.09[8]
Fused pyrazole derivative 50VEGFR-2IC500.23[8]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide 21aBacteria62.5 - 125[4]
Pyrazole-1-carbothiohydrazide 21aFungi2.9 - 7.8[4]
Pyrazoline 9E. faecalis≤ 128[15]
Indazole 5S. aureus, S. epidermidis64 - 128[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole methanol derivatives.

Synthesis of Pyrazole Derivatives

A general and efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes.[16]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Tosylhydrazine (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Solvent (e.g., DMSO)

  • Base (e.g., K2CO3)

Procedure:

  • To a solution of the aromatic aldehyde in the chosen solvent, add tosylhydrazine.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the tosylhydrazone intermediate.

  • Add the terminal alkyne and a base to the reaction mixture.

  • Heat the reaction mixture to a specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2]

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

  • Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and positive controls with known inhibitors.

  • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period using a microplate reader.

  • Calculate the rate of reaction (change in fluorescence per minute) and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay monitors the assembly of purified tubulin into microtubules.[10][22][23]

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compounds

  • Known inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Pre-warmed 96-well plate

Procedure:

  • On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle, positive (enhancer), and negative (inhibitor) controls.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a pre-warmed microplate reader capable of kinetic fluorescence measurements.

  • Monitor the increase in fluorescence intensity over time at 37°C.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[15]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The therapeutic effects of pyrazole methanol derivatives are underpinned by their modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these critical pathways and experimental workflows.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins leads to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation promotes Pyrazole_Derivative Pyrazole Methanol Derivative Pyrazole_Derivative->COX2 inhibits Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle assembly into Cell_Division Cell Division Mitotic_Spindle->Cell_Division essential for Cancer_Growth Cancer Cell Proliferation Cell_Division->Cancer_Growth drives Pyrazole_Derivative Pyrazole Methanol Derivative Pyrazole_Derivative->Tubulin_Dimers inhibits polymerization NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex (inactive) IKK->IkB_NFkB phosphorylates IκB in IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->IkB degradation of IkB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression promotes transcription of Pyrazole_Derivative Pyrazole Methanol Derivative Pyrazole_Derivative->IKK may inhibit Experimental_Workflow_Anticancer Synthesis Synthesis of Pyrazole Methanol Derivatives Screening Initial Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Hit_ID->In_Vivo Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

An In-Depth Technical Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, a fluorinated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including the trifluoromethyl group and the pyrazole core, impart desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and discusses its current and potential applications in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character. When coupled with the pyrazole scaffold, a privileged structure in numerous approved drugs, the resulting derivatives offer a versatile platform for therapeutic innovation.[1] this compound serves as a key intermediate, providing a reactive hydroxyl group for further molecular elaboration, making it a valuable tool for medicinal chemists.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

PropertyValueSource
CAS Number 540468-96-0[2][3]
Molecular Formula C₆H₇F₃N₂O[4]
Molecular Weight 180.13 g/mol [4]
IUPAC Name This compound

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid ester, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This common synthetic transformation can be reliably performed using standard reducing agents.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ester 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Reduction Reduction of Ester Ester->Reduction Reducing_Agent Lithium Aluminium Hydride (LiAlH4) Reducing_Agent->Reduction Solvent Anhydrous Tetrahydrofuran (THF) Solvent->Reduction Quenching Quenching with Water and NaOH Reduction->Quenching Filtration Filtration Quenching->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the reduction of pyrazole carboxylic esters.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Work-up: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound as a pure solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the N-methyl protons (CH₃) is expected around 3.8-4.0 ppm.

    • A doublet or a broad singlet for the methylene protons (CH₂) of the methanol group should appear around 4.5-4.7 ppm.

    • A triplet or broad singlet for the hydroxyl proton (-OH) will be observed, with its chemical shift being concentration and solvent-dependent.

    • A singlet for the C5-proton of the pyrazole ring is anticipated in the aromatic region, typically around 7.5-8.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The N-methyl carbon (CH₃) signal is expected in the range of 35-40 ppm.

    • The methylene carbon (CH₂) of the methanol group should be observed around 55-60 ppm.

    • The carbon atoms of the pyrazole ring will show characteristic shifts, with the carbon bearing the trifluoromethyl group being significantly influenced by the fluorine atoms.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

    • A singlet for the trifluoromethyl (CF₃) group is expected.

Chromatographic and Mass Spectrometric Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase column and a mobile phase gradient of water and acetonitrile or methanol containing a small amount of formic acid or trifluoroacetic acid.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[9] The introduction of a trifluoromethyl group further enhances the potential of pyrazole-containing molecules.[1] this compound is a valuable building block for accessing novel chemical entities with potential therapeutic applications in various disease areas, including:

  • Oncology: As a precursor to kinase inhibitors and other anti-proliferative agents.

  • Inflammatory Diseases: For the synthesis of inhibitors of key inflammatory mediators.

  • Infectious Diseases: As a starting material for novel antibacterial and antifungal compounds.

Logical Relationship in Drug Development

Drug_Development Role in Drug Development Building_Block This compound Derivatization Chemical Derivatization (e.g., etherification, esterification) Building_Block->Derivatization Compound_Library Library of Novel Compounds Derivatization->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Preclinical/Clinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: The role of the title compound as a building block in the drug discovery pipeline.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on data for structurally related trifluoromethyl- and pyrazole-containing compounds.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds in the field of drug discovery. Its well-defined chemical properties, coupled with a straightforward synthetic route, make it an accessible and valuable tool for researchers. The presence of the trifluoromethyl group and the pyrazole core provides a strong foundation for the development of next-generation therapeutics with improved pharmacological profiles. Adherence to rigorous analytical characterization and appropriate safety protocols is essential for its successful and safe application in the laboratory.

References

Methodological & Application

The Synthetic Versatility of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of designing novel therapeutic agents and agrochemicals. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous biologically active compounds.[1] When substituted with a trifluoromethyl (CF3) group, the resulting pyrazole derivatives often exhibit enhanced metabolic stability, increased lipophilicity, and modulated acidity of adjacent functional groups, making them highly sought-after building blocks.[2] Among these, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol emerges as a particularly versatile and valuable intermediate, offering a reactive handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in synthetic chemistry, complete with detailed protocols for its use in the construction of complex molecular architectures.

A Pivotal Building Block in Medicinal Chemistry

This compound serves as a key precursor for a range of bioactive molecules, most notably in the development of anti-inflammatory agents and kinase inhibitors. Its structure is closely related to the core of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighting its potential in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved pharmacological profiles.[3]

The hydroxymethyl group at the 4-position of the pyrazole ring is the primary site of reactivity, allowing for a variety of functional group interconversions. This enables chemists to introduce diverse pharmacophores and modulate the physicochemical properties of the final compounds, a critical aspect of lead optimization in drug discovery.

Synthetic Pathways and Key Transformations

The utility of this compound is intrinsically linked to the synthetic routes that produce it and the subsequent reactions it can undergo.

Synthesis of the Core Intermediate

The synthesis of this compound typically proceeds through a two-step sequence starting from the readily available 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

  • Formylation of the Pyrazole Ring: The introduction of a formyl group at the C4 position is a crucial first step. This is commonly achieved via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[4][5][6][7][8] This electrophilic aromatic substitution is highly regioselective for the electron-rich 4-position of the pyrazole ring.[9] Alternatively, ortho-lithiation of the pyrazole followed by quenching with a formylating agent like DMF provides another robust method.[10][11]

  • Reduction of the Aldehyde: The resulting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is then reduced to the corresponding primary alcohol. This reduction can be efficiently carried out using a variety of mild reducing agents, such as sodium borohydride (NaBH4) in an alcoholic solvent.[12]

G A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (DMF, POCl3) or Lithiation (n-BuLi) then DMF C This compound B->C Reduction (e.g., NaBH4, MeOH)

Figure 1: General synthetic strategy for this compound.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a versatile synthon for creating more complex molecules. The hydroxyl group can be readily transformed into other functional groups, providing access to a wide array of derivatives.

Oxidation to the Aldehyde

Controlled oxidation of the primary alcohol back to the aldehyde furnishes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and the synthesis of Schiff bases, further expanding the molecular diversity that can be achieved.[12]

Conversion to Halides for Coupling Reactions

The hydroxyl group can be converted to a good leaving group, such as a halide (e.g., chloride or bromide), by treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting (4-(halomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a key intermediate for nucleophilic substitution reactions and cross-coupling reactions, enabling the introduction of various substituents at the 4-position.

Ether and Ester Formation

Standard O-alkylation and O-acylation reactions can be employed to generate a library of ether and ester derivatives. These reactions are fundamental in medicinal chemistry for probing structure-activity relationships (SAR) and for creating prodrugs with improved pharmacokinetic properties.

G cluster_0 Key Intermediate A This compound B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde A->B Oxidation (e.g., PCC, DMP) C 4-(Halomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole A->C Halogenation (e.g., SOCl2, PBr3) D Ether Derivatives A->D O-Alkylation (e.g., R-X, base) E Ester Derivatives A->E O-Acylation (e.g., R-COCl, base) F Bioactive Molecules (e.g., COX-2 Inhibitors, Kinase Inhibitors) B->F C->F D->F E->F

Figure 2: Synthetic utility of this compound.

Experimental Protocols

The following protocols are representative examples of the synthesis and further functionalization of this compound, based on established synthetic methodologies.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[4][13]

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl3 (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Reduction to this compound[12][14]

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol at 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Transformation Starting Material Key Reagents Product Typical Yield
Formylation1-Methyl-3-(trifluoromethyl)-1H-pyrazoleDMF, POCl31-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydeGood to Excellent
Reduction1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydeNaBH4, MeOHThis compoundHigh

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its strategic combination of a trifluoromethyl-substituted pyrazole core with a reactive hydroxymethyl handle provides a powerful platform for the synthesis of a diverse range of complex molecules. The straightforward access to this intermediate and its amenability to a variety of chemical transformations make it an indispensable tool for researchers in medicinal chemistry and materials science, facilitating the development of novel compounds with tailored properties and biological activities. The protocols and applications outlined in this guide serve as a testament to its significance and provide a solid foundation for its use in innovative synthetic endeavors.

References

Application Notes and Protocols: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The pyrazole scaffold itself is a core component of numerous pharmaceuticals, valued for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.

Applications in Medicinal Chemistry

The trifluoromethyl-pyrazole moiety is a prominent feature in many selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, celecoxib and its analogues feature a diarylpyrazole core. The structural motif of this compound serves as a crucial intermediate for creating novel analogues with potentially improved efficacy and safety profiles.

Derivatives of this building block have been investigated for their potential as:

  • Anti-inflammatory Agents: By serving as a precursor for celecoxib-like molecules that selectively inhibit the COX-2 enzyme over COX-1, leading to reduced gastrointestinal side effects.[1][2]

  • Anticancer Agents: The pyrazole scaffold has been incorporated into molecules designed to inhibit protein kinases like HER-2 and EGFR, which are implicated in various cancers.[3]

  • Dual COX-2/5-LOX Inhibitors: For the development of anti-inflammatory drugs with a broader mechanism of action.[2]

  • VEGFR-2 Inhibitors: As a component of molecules designed for therapeutic areas such as neovascular age-related macular degeneration.[4]

Experimental Protocols

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.

1. Oxidation to the Aldehyde: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The corresponding aldehyde is a valuable intermediate for reactions such as reductive amination and the synthesis of heterocyclic systems.

  • Reagents and Materials:

    • This compound

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate, saturated solution

    • Sodium thiosulfate, saturated solution

    • Magnesium sulfate, anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

    • Stir vigorously for 15 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

2. Conversion to a Halide: Synthesis of 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

The chloromethyl derivative is an excellent electrophile for substitution reactions, enabling the introduction of various nucleophiles.

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Pyridine (catalytic amount)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Gently reflux the mixture for 30 minutes to ensure the reaction goes to completion.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench the excess thionyl chloride.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • The product can be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

3. Ether Synthesis: O-Alkylation with an Alkyl Halide

This protocol describes the formation of an ether linkage, a common motif in pharmacologically active compounds.

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • An appropriate alkyl halide (e.g., benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data Summary

ProductSynthetic MethodKey ReagentsTypical Yield (%)Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydeOxidationDess-Martin periodinane85-95General method
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleChlorinationThionyl chloride>90General method
4-(Benzyloxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleWilliamson Ether SynthesisSodium hydride, Benzyl bromide70-85General method
Phenyl-1H-pyrazolesMicrowave-Assisted SynthesisChalcone, Hydrazine derivative91-98[5]
Phenyl-1H-pyrazolesConventional HeatingChalcone, Hydrazine derivative73-90[5]
Pyrazole-Oxadiazole HybridsMicrowave-Assisted Synthesis-79-92[5]
Pyrazole-Oxadiazole HybridsConventional Heating-Not specified[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Key Intermediates start This compound oxidation Oxidation (e.g., DMP) start->oxidation halogenation Halogenation (e.g., SOCl2) start->halogenation etherification Etherification (e.g., NaH, R-X) start->etherification aldehyde 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carbaldehyde oxidation->aldehyde halide 4-(Halomethyl)-1-methyl-3- (trifluoromethyl)-1H-pyrazole halogenation->halide ether 4-((Alkoxy)methyl)-1-methyl-3- (trifluoromethyl)-1H-pyrazole etherification->ether

Caption: Synthetic pathways for functionalizing this compound.

drug_discovery_pathway cluster_synthesis Synthesis of Derivatives cluster_coupling Coupling & Elaboration cluster_testing Biological Evaluation cluster_target Molecular Targets building_block This compound derivatives Functionalized Pyrazole Intermediates building_block->derivatives final_compounds Bioactive Molecules (e.g., Celecoxib Analogues, Kinase Inhibitors) derivatives->final_compounds screening In vitro & In vivo Screening final_compounds->screening targets COX-2, Kinases (EGFR, HER-2), etc. screening->targets Target Identification

Caption: Workflow from building block to biological evaluation.

References

Application Notes & Protocols: Screening of Pyrazole Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] A significant application of this scaffold is in the development of anti-inflammatory agents.[3] The therapeutic effect of many pyrazole-based drugs is attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[4][5] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a diaryl-substituted pyrazole structure and functions as a selective COX-2 inhibitor.[6][7] This selectivity allows it to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[8]

This document provides detailed protocols for essential in vitro and in vivo screening assays to evaluate the anti-inflammatory potential of novel pyrazole derivatives.

Mechanism of Action: COX-2 Inhibition

Inflammation is a biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[9] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced during inflammation.[10] Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with improved safety profiles.[10] Pyrazole derivatives, such as Celecoxib, bind to the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.[6][8]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgh2_2 PGH2 pgg2_2->pgh2_2 homeostatic Homeostatic Prostaglandins (GI protection, platelet aggregation) pgh2_1->homeostatic inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflammatory pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare COX-1/COX-2 Enzyme Dilutions add_enzyme Add COX Enzyme prep_enzyme->add_enzyme prep_compounds Prepare Serial Dilutions of Pyrazole Derivatives add_compounds Add Test Compounds, DMSO (Control), and Reference Inhibitor prep_compounds->add_compounds add_reagents Add Buffer, Cofactors, & Fluorescent Probe add_reagents->add_compounds add_compounds->add_enzyme incubate Incubate (37°C, 10 min) add_enzyme->incubate add_aa Initiate with Arachidonic Acid incubate->add_aa measure Measure Fluorescence Kinetics add_aa->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 G seed_cells Seed RAW 264.7 Cells in 96-well Plate incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Treat with Pyrazole Derivatives incubate1->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate2 Incubate (24h) add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_abs Measure Absorbance (~540 nm) griess_reagent->measure_abs calculate_no Calculate NO Inhibition measure_abs->calculate_no G acclimatize Acclimatize & Fast Animals grouping Group Animals (Control, Standard, Test) acclimatize->grouping administer Administer Vehicle, Standard, or Pyrazole Derivative grouping->administer wait Wait 30-60 min administer->wait measure0 Measure Initial Paw Volume (0h) wait->measure0 induce Inject Carrageenan into Hind Paw measure0->induce measure_t t=1h t=2h t=3h t=4h induce->measure_t calculate Calculate % Edema Inhibition vs. Control Group measure_t->calculate

References

Application Notes and Protocols: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol as a key intermediate in the development of modern agrochemicals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.

Introduction

The pyrazole scaffold is a privileged structure in agrochemical discovery, with numerous commercial products containing this heterocyclic motif. The unique electronic properties and synthetic versatility of pyrazoles allow for the fine-tuning of biological activity against a range of agricultural pests, including fungi, insects, and weeds. This compound, in particular, is a valuable building block for the synthesis of highly active agrochemicals. The trifluoromethyl group often enhances the metabolic stability and potency of the final product.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by formylation and subsequent reduction.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes the cyclization reaction to form the pyrazole ring.

Materials and Reagents:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one168.111.016.8 g
Methylhydrazine46.071.15.1 g
Ethanol-Solvent100 mL
Glacial Acetic Acid-Catalyst0.1 mL
Product Molecular Weight ( g/mol ) Yield Purity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole150.0985-95%>98%
Protocol 2: Formylation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Vilsmeier-Haack Reaction)

This protocol introduces a formyl group at the 4-position of the pyrazole ring.

Materials and Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF with stirring to form the Vilsmeier reagent.

  • After the addition is complete, add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
1-Methyl-3-(trifluoromethyl)-1H-pyrazole150.091.015.0 g
Phosphorus oxychloride (POCl₃)153.331.218.4 g
N,N-Dimethylformamide (DMF)73.093.022.0 g
Dichloromethane (DCM)-Solvent150 mL
Product Molecular Weight ( g/mol ) Yield Purity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde178.1170-85%>97%
Protocol 3: Reduction of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This protocol describes the final step to obtain the target alcohol.

Materials and Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde178.111.017.8 g
Sodium borohydride (NaBH₄)37.831.55.7 g
Methanol-Solvent200 mL
Product Molecular Weight ( g/mol ) Yield Purity
This compound180.1390-98%>98%

Application in Agrochemical Synthesis

This compound is a versatile intermediate for the synthesis of various agrochemicals, including fungicides and herbicides.

Application Example 1: Synthesis of a Pyrazole-Carboxamide Fungicide

This example illustrates the conversion of the target alcohol to a carboxylic acid, followed by amidation to form a fungicide analogous to commercial SDHI inhibitors like Fluxapyroxad.

Materials and Reagents:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent

  • Acetone (solvent)

  • Sulfuric acid (for Jones reagent)

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (2.0 eq) in water or Jones reagent.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess oxidant with sodium bisulfite.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Materials and Reagents:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in DCM and add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) and stir the mixture at room temperature until a clear solution is formed (acid chloride formation).

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the aniline solution in an ice bath and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-carboxamide fungicide.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid194.111.019.4 g
Thionyl chloride (SOCl₂)118.971.214.3 g
2-Amino-3',4',5'-trifluorobiphenyl227.181.022.7 g
Triethylamine (Et₃N)101.191.515.2 g
Product Molecular Weight ( g/mol ) Yield Purity
Representative Pyrazole-Carboxamide Fungicide403.2880-90%>98%
Mode of Action: SDHI Fungicides

Many pyrazole-carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain of fungi, blocking electron transport and inhibiting ATP production, which ultimately leads to fungal cell death.

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production SDHI Pyrazole-Carboxamide Fungicide (SDHI) SDHI->Complex_II Inhibition

Caption: Mode of action of pyrazole-carboxamide SDHI fungicides.

Experimental Workflows

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine Step1 Protocol 1: Cyclization Start->Step1 Intermediate1 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Step1->Intermediate1 Step2 Protocol 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Protocol 3: Reduction with NaBH4 Intermediate2->Step3 Final_Product This compound Step3->Final_Product Agrochemical_Synthesis_Workflow cluster_agrochemical Synthesis of a Representative Pyrazole-Carboxamide Fungicide Start_Agro This compound Step4 Protocol 4: Oxidation Start_Agro->Step4 Intermediate_Acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Step4->Intermediate_Acid Step5 Protocol 5: Amide Coupling Intermediate_Acid->Step5 Final_Agro Pyrazole-Carboxamide Fungicide Step5->Final_Agro

Application Notes and Protocols for Pyrazole Compounds in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the anticancer effects of pyrazole compounds on various cancer cell lines. The following sections detail methodologies for key assays, present quantitative data from representative studies, and visualize relevant signaling pathways and experimental workflows.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] Their structural versatility allows for the development of novel therapeutic agents that can target various mechanisms involved in cancer progression, such as cell cycle regulation, apoptosis, and key signaling pathways.[1][4][6] This document outlines standardized protocols for researchers to assess the efficacy of pyrazole-based compounds in vitro.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Table 1: Cytotoxicity (IC50, µM) of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[7][8]
Paclitaxel (Reference Drug)MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)[7][8]
TospyrquinHT29 (Colon Cancer)Concentration-dependent[9]
TosindHT29 (Colon Cancer)Concentration-dependent[9]
1,3,5-trisubstituted-1H-pyrazole derivatives (e.g., 10b, 10c)MCF-7 (Breast Cancer)3.9 - 35.5[10]
Pyrazole-chalcone hybrid (6b)HNO-97 (Oral Cancer)10[11]
Pyrazole-chalcone hybrid (6d)HNO-97 (Oral Cancer)10.56[11]
Pyrazole-based derivative (P3C)MDA-MB-231 (Triple Negative Breast Cancer)0.49[12]
Pyrazole-based derivative (P3C)MDA-MB-468 (Triple Negative Breast Cancer)0.25[12]
Pyrazolyl thiourea derivative (4e)HT-29 (Colon Cancer)Induces G2/M arrest[13]
Indolo–pyrazole conjugate (6c)SK-MEL-28 (Melanoma)3.46[14]
Pyrazole-indole hybrid (7a)HepG2 (Liver Cancer)6.1[15]
Pyrazole-indole hybrid (7b)HepG2 (Liver Cancer)7.9[15]
Pyrazole derivative (Compound 2)A549 (Lung Cancer)220.20[16]
Pyrazole derivative (Compound 4)HCT-116 (Colon Cancer)GI50 = 3.81[17]
Pyrazole derivative (Compound 5)MCF-7 (Breast Cancer)IC50 = 0.56 (CDK2 inhibition)[18][19]

Table 2: Apoptotic and Cell Cycle Effects of Pyrazole Compounds

CompoundCancer Cell LineEffectObservationReference
TosindHT29Apoptosis23.7% apoptotic death[9]
TospyrquinHT29Apoptosis14.9% apoptotic death[9]
Pyrazole derivative (3f)MDA-MB-468Cell Cycle ArrestArrest in S phase[7][8]
Pyrazolyl thiourea derivativesHT-29Cell Cycle ArrestIncrease of cells in G2/M phase[13]
Indolo–pyrazole conjugate (6c)SK-MEL-28Cell Cycle ArrestArrest in G2/M phase[14]
Pyrazole-indole hybrids (7a, 7b)HepG2ApoptosisInduction of late apoptosis[15]
Pyrazole derivative (Compound 4)HCT-116Cell Cycle Arrest & ApoptosisArrest at G1 phase and promotion of apoptosis[17]
Pyrazole derivative (Compound 5)MCF-7Cell Cycle Arrest & ApoptosisArrest at S and G2 phase, triggers apoptosis[18][19]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of pyrazole derivatives on cancer cell growth.[2][7][8]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HT29, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • Pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with pyrazole compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 570nm F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis induced by pyrazole compounds.[7][8]

Materials:

  • Cancer cell lines

  • Pyrazole compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

G Apoptosis Assay Workflow A Treat cells with pyrazole compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow
Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with a pyrazole compound.[2][13]

Materials:

  • Cancer cell lines

  • Pyrazole compounds

  • PBS (Phosphate-Buffered Saline)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

G Cell Cycle Analysis Workflow A Treat cells with pyrazole compound B Harvest and fix cells in ethanol A->B C Wash and resuspend cells B->C D Stain with PI and RNase A C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Cell Cycle Analysis Workflow
Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the levels of specific proteins involved in apoptosis and cell cycle regulation.[9]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, PARP-1, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Pyrazole Compounds

Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[7] One common mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways.[7][8]

G Apoptotic Signaling Pathway cluster_0 Pyrazole Compound cluster_1 Cellular Response PC Pyrazole Compound ROS ROS Generation PC->ROS Casp8 Caspase-8 activation (Extrinsic Pathway) PC->Casp8 Bax Bax (pro-apoptotic) upregulation ROS->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation ROS->Bcl2 Casp9 Caspase-9 activation (Intrinsic Pathway) Bax->Casp9 Bcl2->Casp9 | Casp3 Caspase-3 activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP

Apoptotic Signaling Induced by Pyrazoles

Furthermore, some pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[17][18][19] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.

G CDK Inhibition by Pyrazole Compounds cluster_0 Pyrazole Compound cluster_1 Cell Cycle Regulation PC Pyrazole Compound CDK2 CDK2 PC->CDK2 Inhibits Arrest Cell Cycle Arrest PC->Arrest Progression Cell Cycle Progression (G1/S, G2/M) CDK2->Progression

CDK Inhibition by Pyrazoles

Conclusion

The protocols and data presented here provide a solid foundation for the in vitro evaluation of pyrazole compounds as potential anticancer agents. Researchers can adapt these methodologies to their specific pyrazole derivatives and cancer cell lines of interest. The investigation of cytotoxicity, apoptosis induction, cell cycle effects, and underlying signaling pathways is crucial for the preclinical assessment and further development of these promising compounds.

References

Functionalization of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged motif in medicinal and agricultural chemistry, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the functionalization of this important heterocyclic core, enabling the synthesis of diverse derivatives for drug discovery and development.

Application Notes

The functionalization of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core can be strategically achieved at the C4 and C5 positions through distinct chemical pathways. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole ring, directing metallation preferentially to the C5 position.

Key Functionalization Strategies:

  • Direct C5 Lithiation and Electrophilic Quench: The most direct route to C5-functionalized derivatives involves deprotonation at the C5 position using a strong base, such as n-butyllithium (n-BuLi), followed by trapping the resulting organolithium intermediate with a suitable electrophile. This method has been efficiently adapted to flow chemistry, allowing for safe and scalable syntheses.[1][2][3][4][5][6]

  • C4-Bromination and Subsequent Functionalization: The C4 position can be readily halogenated using electrophilic brominating agents like N-bromosuccinimide (NBS). The resulting 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a versatile intermediate for further modifications, including halogen-metal exchange followed by electrophilic quench to introduce a variety of functional groups at the C4 position.[1][2][3][4]

  • Palladium-Catalyzed Cross-Coupling: While not extensively detailed for this specific core in the provided context, halogenated derivatives of the pyrazole core are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds.[1]

These methods provide a robust toolbox for creating a library of substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, which are valuable building blocks for the synthesis of novel bioactive molecules.

Data Presentation

Table 1: Summary of C5-Functionalization via Lithiation

Functional GroupElectrophileReagentYield (%)Reference
AldehydeN,N-Dimethylformamide (DMF)n-BuLi74[3][6]
Carboxylic AcidCarbon Dioxide (CO₂)n-BuLi78[3]
Boronic EsterIsopropoxy(pinacolato)boranen-BuLi57[3]
Lithium SulfinateSulfur Dioxide (SO₂)n-BuLi65[3]

Table 2: Summary of C4-Functionalization

ReactionReagentProductYield (%)Reference
BrominationN-Bromosuccinimide (NBS)4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazoleHigh[3]

Experimental Protocols

Protocol 1: C5-Formylation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole via Flow Lithiation

This protocol describes the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flow reactor system

Procedure:

  • A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF is prepared.

  • A solution of n-BuLi in hexanes is used as the lithiating agent.

  • The solutions of the pyrazole and n-BuLi are pumped into a T-mixer and then through a cooled reactor coil in the flow system to generate the C5-lithiated intermediate.

  • The stream containing the lithiated pyrazole is then mixed with a solution of DMF in anhydrous THF in a second T-mixer.

  • The reaction mixture is passed through a second reactor coil to allow for the formylation reaction to proceed.

  • The output from the flow reactor is collected in a flask containing saturated aqueous NH₄Cl to quench the reaction.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired aldehyde.

Protocol 2: C4-Bromination of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes the synthesis of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in DMF, add NBS portion-wise at room temperature.

  • The reaction mixture is stirred at 60 °C for 10 hours.[3]

  • After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[3]

Mandatory Visualization

Functionalization_Strategies cluster_main Functionalization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole cluster_c5 C5-Functionalization cluster_c4 C4-Functionalization Start 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Lithiation C5-Lithiation (n-BuLi) Start->Lithiation Direct Metalation Bromination C4-Bromination (NBS) Start->Bromination Electrophilic Substitution Lithiated_Intermediate 5-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole Lithiation->Lithiated_Intermediate Electrophilic_Quench Electrophilic Quench (e.g., DMF, CO2, SO2) Lithiated_Intermediate->Electrophilic_Quench C5_Product C5-Functionalized Product Electrophilic_Quench->C5_Product Bromo_Intermediate 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Bromination->Bromo_Intermediate Halogen_Metal_Exchange Halogen-Metal Exchange (n-BuLi) Bromo_Intermediate->Halogen_Metal_Exchange Lithiated_Intermediate_C4 4-Lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole Halogen_Metal_Exchange->Lithiated_Intermediate_C4 Electrophilic_Quench_C4 Electrophilic Quench Lithiated_Intermediate_C4->Electrophilic_Quench_C4 C4_Product C4-Functionalized Product Electrophilic_Quench_C4->C4_Product

Caption: Synthetic routes for C4 and C5 functionalization.

Experimental_Workflow_C5_Formylation Start Start: Prepare Reagent Solutions (Pyrazole in THF, n-BuLi, DMF in THF) Flow_Lithiation Step 1: Flow Lithiation (Mix Pyrazole and n-BuLi in Flow Reactor) Start->Flow_Lithiation Flow_Formylation Step 2: Flow Formylation (Mix Lithiated Intermediate with DMF) Flow_Lithiation->Flow_Formylation Quench Step 3: Quench Reaction (Collect in aq. NH4Cl) Flow_Formylation->Quench Workup Step 4: Aqueous Workup (Extraction with Ethyl Acetate) Quench->Workup Purification Step 5: Purification (Column Chromatography) Workup->Purification End End Product: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Purification->End

Caption: Workflow for C5-formylation using a flow reactor.

References

Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic development of antibacterial agents derived from the (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol core structure. We present detailed protocols for the synthesis of the core scaffold, strategies for library generation, robust methodologies for in vitro antibacterial screening, and essential preliminary cytotoxicity assessments. The rationale behind experimental choices is elucidated to empower researchers to not only execute these protocols but also to strategically design more effective and safer therapeutic candidates.

Introduction: The Rationale for Pyrazole-Based Scaffolds

Pyrazole-containing compounds are a cornerstone in medicinal chemistry due to their versatile biological activities.[2][3] The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust pharmacophore. Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4]

Recent studies have highlighted that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[5][6] These compounds have also demonstrated the ability to prevent and eradicate bacterial biofilms, a key virulence factor in chronic infections.[5] The this compound scaffold provides a versatile starting point, with the 4-methanol group offering a convenient handle for chemical modification to explore structure-activity relationships (SAR) and optimize antibacterial potency and selectivity.

This guide outlines a logical workflow for progressing from the initial scaffold synthesis to a preliminary assessment of a derivative's therapeutic potential.

Drug_Discovery_Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Safety & Mechanism cluster_3 Phase 4: Lead Optimization S1 Scaffold Synthesis (Core Compound) S2 Derivative Library Generation S1->S2 Functionalization T1 Primary Screening (MIC Determination) S2->T1 Screen Library T2 Secondary Screening (MBC & Time-Kill) T1->T2 Confirm Potency T3 Anti-Biofilm Assays T2->T3 Assess Virulence Inhibition V1 Cytotoxicity Assay (e.g., MTT on Human Cells) T3->V1 Evaluate Hits V2 Mechanism of Action (MoA) Studies V1->V2 Prioritize Safe Hits O1 SAR Analysis & Compound Redesign V2->O1 Inform Design O2 In Vivo Efficacy & Toxicity Models O1->O2 Advance Lead Candidate

Figure 1: Overall workflow for the development of pyrazole-based antibacterial agents.

Synthesis and Derivatization

Protocol: Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by functionalization at the 4-position. A common method for forming the 1-methyl-3-(trifluoromethyl)pyrazole core involves the condensation of a β-ketoester with methylhydrazine.[7][8] Subsequent functionalization to introduce the methanol group can be achieved via reduction of a corresponding carboxylic acid or ester.[9]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Sulfuric Acid (concentrated)

  • Lithium Aluminum Hydride (LAH, 1M in THF)

  • N-Bromosuccinimide (NBS)

  • n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

Protocol Steps:

  • Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (and isomer):

    • In a round-bottom flask, combine Ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of sulfuric acid.[7]

    • Heat the mixture to approximately 85-90°C.

    • Slowly add an aqueous solution of methylhydrazine dropwise, maintaining the reaction temperature.[8]

    • After the addition is complete, stir the reaction mixture at this temperature for 2-4 hours. This reaction forms a mixture of pyrazole isomers. The desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is typically the major product.

    • Purify the product via distillation or crystallization as described in the literature to isolate the desired isomer.[7]

  • Conversion to 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole:

    • Note: This step requires conversion of the pyrazol-5-ol to the corresponding pyrazole via standard methods (e.g., reduction or conversion to a halide followed by reduction), which is a non-trivial step and should be planned according to established synthetic chemistry principles.

    • Assuming the successful synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, dissolve it in a suitable solvent like acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.[10]

    • Stir the reaction until completion (monitored by TLC or GC-MS).

    • Work up the reaction by removing the solvent, dissolving in an organic solvent like ethyl acetate, washing with aqueous sodium thiosulfate and brine, drying, and concentrating to yield the 4-bromo intermediate.

  • Synthesis of this compound:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF and cool to -78°C.

    • Slowly add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C to ensure complete lithium-halogen exchange.

    • Add an excess of dried paraformaldehyde to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0°C.

    • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by silica gel column chromatography to obtain the final scaffold.

Synthesis_Workflow reagent reagent ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazolone 1-Methyl-3-(CF3)-1H-pyrazol-5-ol ETFAA->Pyrazolone Step 1 Pyrazole 1-Methyl-3-(CF3)-1H-pyrazole Pyrazolone->Pyrazole Step 2 BromoPyrazole 4-Bromo-1-Methyl-3-(CF3)-1H-pyrazole Pyrazole->BromoPyrazole Step 3 Scaffold (1-Methyl-3-(CF3)-1H-pyrazol-4-yl)methanol BromoPyrazole->Scaffold Step 4 Derivatives Derivative Library (Ethers, Esters, etc.) Scaffold->Derivatives Step 5 R1 Methylhydrazine, H₂SO₄ (cat.) R1->Pyrazolone R2 Reduction/ Conversion R2->Pyrazole R3 NBS R3->BromoPyrazole R4 1. n-BuLi, -78°C 2. Paraformaldehyde R4->Scaffold R5 Acyl Chlorides, Alkyl Halides, etc. R5->Derivatives

Figure 2: Proposed synthetic pathway for the core scaffold and its derivatives.
Strategy: Library Generation

The hydroxyl group of the core scaffold is an ideal point for diversification. A library of derivatives can be generated to probe the SAR. Key strategies include:

  • Esterification: Reacting the alcohol with various acyl chlorides or carboxylic acids (using coupling agents like DCC/EDC) to introduce different lipophilic and electronically diverse groups.

  • Etherification: Using the Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with alkyl halides) to create a series of ethers.

  • Oxidation and further reaction: Oxidizing the alcohol to the corresponding aldehyde, which can then be used in reductive amination reactions or Wittig reactions to create a wide array of derivatives.

In Vitro Antibacterial Susceptibility Testing

The initial evaluation of novel compounds involves determining their ability to inhibit bacterial growth. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Protocol: Broth Microdilution for MIC Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Test compounds (dissolved in DMSO, stock solution e.g., 10 mg/mL)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes, pipettes, and reservoirs

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 morphologically similar colonies from a fresh agar plate (≤24 hours old).

    • Suspend the colonies in a tube of sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 in a given row.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum (from Step 1) to wells 1 through 11. Note: The final volume and concentrations will need to be adjusted based on the specific volumes used. A common method is to add 50 µL of a 2x compound dilution to 50 µL of a 2x bacterial inoculum.

    • The final volume in each test well should be uniform (e.g., 100 or 200 µL).

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11]

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC assay is performed subsequent to the MIC test to determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.[12][14]

Protocol Steps:

  • Following the MIC determination, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each clear well thoroughly.

  • Aseptically transfer a small aliquot (e.g., 10-20 µL) from each clear well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the agar plate.[12]

Preliminary Safety Assessment: Cytotoxicity

A critical step in early drug discovery is to ensure that the antibacterial activity is not due to general toxicity.[15] Cytotoxicity assays using mammalian cell lines are essential to establish a preliminary safety profile and determine the compound's selectivity for bacterial cells over host cells.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or NIH/3T3 - mouse fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Test compounds

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate SAR analysis. The therapeutic index (TI) can be calculated as a preliminary measure of selectivity: TI = IC₅₀ (mammalian cells) / MIC (bacterial cells) . A higher TI value indicates greater selectivity for bacteria.

Table 1: Example Antibacterial and Cytotoxicity Data for Pyrazole Derivatives

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Therapeutic Index (S. aureus)
SCAFF-01 -H32>64>128>4
DERIV-02 -C(O)CH₃ (Acetyl)864>128>16
DERIV-03 -CH₂Ph (Benzyl)4328020
DERIV-04 -C(O)Ph (Benzoyl)2165025
Vancomycin N/A (Control)1N/A>200>200
Cipro N/A (Control)0.50.015>100>200

Potential Mechanisms of Action

While detailed mechanism of action (MoA) studies are beyond the scope of initial screening, understanding potential targets can guide future experiments. Pyrazole-based antibacterials have been reported to act via several mechanisms:[16]

  • Inhibition of DNA Synthesis: Targeting DNA gyrase and topoisomerase IV.[16]

  • Inhibition of Folate Synthesis: Acting as inhibitors of dihydrofolate reductase (DHFR).[16]

  • Cell Wall Disruption: Interfering with the synthesis or integrity of the bacterial cell wall.[16][17]

Initial investigations can involve macromolecular synthesis assays, which measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components to identify the primary inhibited pathway.[5][18]

MoA_Diagram cluster_Bacterium Bacterial Cell DNA DNA Replication Gyrase Topo IV DNA->DNA Replication Folate Folate Synthesis DHFR Folate->DNA Precursors Wall Cell Wall Synthesis Transpeptidases Wall->Wall Growth Protein Protein Synthesis Ribosome Protein->Wall Enzymes Compound Pyrazole Derivative Compound->DNA Inhibition Compound->Folate Inhibition Compound->Wall Disruption

Figure 3: Potential molecular targets for pyrazole-based antibacterial agents.

References

Application of Pyrazole Boronic Acids in Cross-Coupling Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrazole Moiety in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif. Its prevalence in numerous FDA-approved drugs and advanced materials is a testament to its versatile physicochemical properties, including its capacity for hydrogen bonding and its metabolic stability.[1][2] Pyrazole boronic acids and their derivatives, such as the more stable pinacol esters, have emerged as indispensable reagents for the strategic incorporation of this valuable moiety into complex molecular architectures.[1][3] Their utility lies in their dual functionality: the stable pyrazole core and the reactive boronic acid group, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.[1]

This technical guide provides an in-depth exploration of the application of pyrazole boronic acids in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam N-arylation, and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Synthesis of Pyrazole Boronic Acid Pinacol Esters: The Gateway to Pyrazole Functionalization

Before delving into their cross-coupling applications, it is crucial to understand the synthesis of pyrazole boronic acids, which are often generated and used in situ or, more commonly, converted to their more stable pinacol ester derivatives for isolation, purification, and storage.[4][5] The most prevalent method involves a lithium-halogen exchange of a halopyrazole followed by borylation.

A general workflow for the synthesis of a pyrazole boronic acid pinacol ester is depicted below:

G cluster_synthesis Synthesis of Pyrazole Boronic Acid Pinacol Ester Halopyrazole Halopyrazole (e.g., 4-bromopyrazole) Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) Halopyrazole->Lithiation Borylation Borylation (e.g., Triisopropyl borate) Lithiation->Borylation Esterification Esterification (Pinacol) Borylation->Esterification Product Pyrazole Boronic Acid Pinacol Ester Esterification->Product

Caption: General workflow for the synthesis of pyrazole boronic acid pinacol esters.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol is an improved, one-pot procedure adapted from literature, designed for scalability and high yield.[4]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Pinacol

  • Aqueous Ammonium Chloride (NH4Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) and triisopropyl borate (1.3 equiv) in a 1:1 mixture of anhydrous THF and toluene.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition of n-BuLi to the mixture of the aryl bromide and borate is a key modification that often leads to higher yields compared to the traditional stepwise approach.[4]

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Add pinacol (1.5 equiv) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[6] Pyrazole boronic acids are excellent coupling partners in these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl pyrazoles, which are of significant interest in drug discovery.[7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Pyrazole-B(OR)₂ + Base) ArPdX->Transmetalation ArPdPyrazole Ar-Pd(II)-Pyrazole(L_n) Transmetalation->ArPdPyrazole RedElim Reductive Elimination ArPdPyrazole->RedElim RedElim->Pd0 Product Ar-Pyrazole RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid Pinacol Ester with an Aryl Halide

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[8][9]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Pyrazole boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 equiv), pyrazole boronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and base (e.g., K2CO3, 2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst / LigandTypical Loading (mol%)Common SubstratesAdvantagesDisadvantages
Pd(PPh3)42-5Aryl bromides, iodidesCommercially available, well-establishedLower activity for aryl chlorides, air-sensitive
Pd(dppf)Cl21-3Aryl bromides, chloridesRobust, good for challenging substratesCan be expensive
Pd(OAc)2 / SPhos1-2Aryl chlorides, hindered substratesHigh activity, mild conditionsLigand can be costly
XPhos Pd G2/G31-3Wide range of aryl/heteroaryl halidesHigh stability and activity, easy to handleHigher cost

This table provides a general guide. Optimal conditions should be determined experimentally.[9][10]

The Chan-Lam N-Arylation: A Powerful Tool for C-N Bond Formation

The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-nitrogen bonds, offering a complementary approach to the more commonly known Buchwald-Hartwig amination.[11][12] It typically employs copper catalysts and is often performed under milder conditions, sometimes even at room temperature and open to the air.[12][13] This reaction is particularly useful for the N-arylation of pyrazoles, a key step in the synthesis of many biologically active compounds.[14][15]

G cluster_chanlam Proposed Chan-Lam Catalytic Cycle CuII_A Cu(II) Transmetalation Transmetalation (Ar-B(OH)₂) CuII_A->Transmetalation ArCuII Ar-Cu(II) Transmetalation->ArCuII Ligand_Exchange Ligand Exchange (Pyrazole-H) ArCuII->Ligand_Exchange ArCuPyrazole Ar-Cu(II)-Pyrazole Ligand_Exchange->ArCuPyrazole RedElim Reductive Elimination ArCuPyrazole->RedElim Product Ar-Pyrazole RedElim->Product Cu0 Cu(0) RedElim->Cu0 Oxidation Oxidation (O₂) Cu0->Oxidation CuII_B Cu(II) Oxidation->CuII_B

Caption: A simplified proposed mechanism for the Chan-Lam N-arylation.

Protocol 3: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole with an Arylboronic Acid

This protocol is a general method for the Chan-Lam N-arylation of pyrazoles.[13][14]

Materials:

  • Pyrazole (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)2) (10-20 mol% or stoichiometric)

  • Base (e.g., pyridine, triethylamine (TEA), or none)

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), acetonitrile)

  • Molecular sieves (optional, but recommended)

Procedure:

  • To a reaction flask, add pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and Cu(OAc)2 (e.g., 1.0 equiv for stoichiometric conditions or 10 mol% for catalytic conditions).

  • Add the solvent (e.g., DCM) and, if required, a base (e.g., pyridine, 2.0 equiv).

  • The reaction can often be run open to the air. For sensitive substrates, an inert atmosphere can be used.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Scope and Limitations of Chan-Lam N-Arylation of Pyrazoles

FeatureScopeLimitations
Arylboronic Acids Electron-rich and electron-neutral arylboronic acids generally work well.[11]Ortho-substituted arylboronic acids may react slower due to steric hindrance.[15]
Pyrazoles A wide range of substituted pyrazoles can be used.The regioselectivity of N-arylation can be an issue for unsymmetrically substituted pyrazoles, often favoring the less sterically hindered nitrogen.[15]
Reaction Conditions Often mild (room temperature, air).[13]Some substrates may require elevated temperatures and/or an inert atmosphere.
Catalyst Inexpensive copper salts are typically used.[14]Stoichiometric amounts of copper may be required for some transformations.[14]

Buchwald-Hartwig Amination: An Alternative Route to N-Functionalized Pyrazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[16][17] While the Chan-Lam coupling is often used for the N-arylation of pyrazoles with boronic acids, the Buchwald-Hartwig reaction provides an alternative strategy, especially when starting from a halopyrazole and an amine. The use of pyrazole boronic acids in a Buchwald-Hartwig-type amination is less common but conceptually possible, though it would likely proceed through a different mechanistic pathway than the traditional reaction. More commonly, a halopyrazole is coupled with an amine.

Considerations for Buchwald-Hartwig Amination of Pyrazoles

While a direct protocol for the coupling of a pyrazole boronic acid with an amine via a Buchwald-Hartwig type mechanism is not standard, the amination of halopyrazoles is well-documented.[18]

Key Considerations:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary.[18]

  • Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Substrate Scope: The reaction is generally applicable to a wide range of primary and secondary amines. However, reactions with pyrazoles can be challenging due to the potential for the pyrazole nitrogen to coordinate to the palladium center and inhibit catalysis.[19]

Troubleshooting and Optimization

Common Issues in Suzuki-Miyaura Coupling:

  • Low Yield: Consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. Using a milder base (e.g., K2CO3 instead of K3PO4), a less protic solvent, or switching to the more stable pinacol ester or trifluoroborate salt of the pyrazole boronic acid can mitigate this side reaction.[20]

  • Homocoupling: The coupling of two molecules of the boronic acid can sometimes be a competing reaction. This can often be suppressed by carefully controlling the reaction stoichiometry and catalyst loading.

Common Issues in Chan-Lam Coupling:

  • No Reaction or Low Conversion: Increase the amount of copper catalyst (sometimes stoichiometric amounts are needed).[14] Consider heating the reaction. The addition of a ligand, such as a diamine, can sometimes improve the reaction rate.[21]

  • Poor Regioselectivity: For unsymmetrical pyrazoles, the regioselectivity of N-arylation can be influenced by steric and electronic factors. It may be necessary to install a directing group on the pyrazole to achieve the desired regioselectivity.[15]

Conclusion

Pyrazole boronic acids are powerful and versatile building blocks in modern organic synthesis. Their application in cross-coupling reactions, particularly the Suzuki-Miyaura and Chan-Lam couplings, provides efficient and reliable methods for the synthesis of a wide range of functionalized pyrazoles. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and awareness of potential side reactions are key to successfully employing these valuable reagents in research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the synthesis of novel pyrazole-containing molecules for a variety of applications.

References

Application Notes: Synthesis and Evaluation of Selective Aurora Kinase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanism of action of selective Aurora kinase B (AURKB) inhibitors, a promising class of anti-cancer therapeutic agents. The overexpression of AURKB is frequently observed in various tumors and is associated with poor patient prognosis.[1][2] Selective inhibition of AURKB disrupts mitotic progression, leading to aneuploidy and ultimately cell death in rapidly dividing cancer cells.[1][3]

Introduction to Aurora Kinase B

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division.[2] AURKB is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome segregation and cytokinesis.[2][4][5] Its functions include ensuring correct kinetochore-microtubule attachments and regulating the spindle assembly checkpoint.[2][4] Due to its pivotal role in mitosis, AURKB has emerged as a significant target for cancer therapy.[1][3]

Featured Selective Aurora Kinase B Inhibitors

Several small molecule inhibitors with high selectivity for AURKB have been developed. These compounds are crucial tools for both basic research and clinical investigations. The table below summarizes the potency and selectivity of some prominent selective AURKB inhibitors.

CompoundAurora B IC50 (nM)Aurora A IC50 (nM)Selectivity (Aurora A / Aurora B)Other Notable Targets (IC50)Reference
AZD1152-HQPA (Barasertib) 0.37>1400>3780-fold-[6]
BI 811283 7->250-fold over Aurora A-[4][5]
SNS-314 3190.29-fold (more potent on A)Aurora C (3 nM)[5]
GSK1070916 0.38>100>250-foldAurora C (1.5 nM)[7]
SP-96 (Non-ATP competitive) 0.316->2000-fold over FLT3, KIT-[7]

Synthesis of a Selective Aurora Kinase B Inhibitor

A notable class of selective AURKB inhibitors is the pyrazoloquinazolines. The synthesis of these compounds, including the clinical candidate AZD1152, has been described.[8][9] The general synthetic workflow involves the construction of the core quinazoline scaffold followed by the addition of side chains that confer selectivity.

cluster_synthesis General Synthetic Workflow for Pyrazoloquinazoline Inhibitors start Starting Materials (e.g., Substituted anilines, pyrazoles) intermediate1 Construction of Quinazoline Core start->intermediate1 intermediate2 Functionalization of the Quinazoline Ring intermediate1->intermediate2 intermediate3 Coupling with Substituted Pyrazole intermediate2->intermediate3 final_product Final Pyrazoloquinazoline Inhibitor intermediate3->final_product

Caption: General workflow for pyrazoloquinazoline synthesis.

Signaling Pathway of Aurora Kinase B

AURKB functions within the Chromosomal Passenger Complex (CPC) to regulate multiple mitotic events. Its inhibition disrupts this signaling cascade, leading to mitotic errors. A key downstream substrate of AURKB is histone H3, which is phosphorylated at Serine 10 (H3S10ph) during mitosis.[3] The level of H3S10ph is a widely used biomarker for AURKB activity in both preclinical and clinical studies.[3]

cluster_pathway Aurora Kinase B Signaling in Mitosis AURKB Aurora Kinase B (within CPC) H3 Histone H3 AURKB->H3 Phosphorylates Mitosis Proper Chromosome Segregation & Cytokinesis AURKB->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis AURKB->Apoptosis Inhibition leads to H3p Phospho-Histone H3 (Ser10) Inhibitor Selective AURKB Inhibitor (e.g., AZD1152) Inhibitor->AURKB Inhibits

Caption: Simplified Aurora Kinase B signaling pathway.

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is designed for high-throughput screening to determine the IC50 values of inhibitors against purified AURKB.[10]

Materials:

  • Purified recombinant Aurora B kinase

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer.

    • Dilute the purified Aurora B kinase to the desired concentration in Kinase Assay Buffer.

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test inhibitor solution.

    • Add 2.5 µL of the diluted Aurora B kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is used to assess the in-cell activity of AURKB inhibitors by measuring the phosphorylation of its direct substrate, histone H3.[11]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3 or anti-Actin (as a loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the AURKB inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

  • Loading Control:

    • Strip the membrane (optional) and re-probe with an antibody for total Histone H3 or a loading control like Actin to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-Histone H3 and the loading control.

    • Normalize the phospho-Histone H3 signal to the loading control to determine the relative inhibition of AURKB activity.

cluster_workflow Experimental Workflow for Inhibitor Evaluation synthesis Compound Synthesis & Purification biochem Biochemical Assay (IC50 Determination) synthesis->biochem Test Compound cell_based Cell-Based Assay (Western Blot for p-H3) biochem->cell_based Confirm On-Target Activity in_vivo In Vivo Studies (Xenograft Models) cell_based->in_vivo Evaluate Efficacy

Caption: Workflow for evaluating selective AURKB inhibitors.

Clinical Significance and Challenges

Several selective AURKB inhibitors, such as Barasertib (AZD1152), have entered clinical trials, particularly for hematological malignancies and solid tumors.[3] A significant challenge in the clinical development of these inhibitors is managing on-target toxicities, such as neutropenia, due to the essential role of AURKB in the division of normal progenitor cells.[3] Future research is focused on optimizing dosing schedules, identifying predictive biomarkers, and exploring combination therapies to enhance the therapeutic window of AURKB inhibitors.[12]

References

Practical Laboratory Applications of Pyrazole-Containing Molecules in Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in the development of modern agrochemicals.[1][2] The chemical stability and multiple sites for substitution on the pyrazole ring allow for extensive structural modifications, leading to a diverse array of derivatives with potent biological activities.[1] Consequently, pyrazole-based compounds have been successfully commercialized as fungicides, insecticides, and herbicides, playing a pivotal role in global crop protection.[1][3] This document provides detailed application notes and protocols for the laboratory evaluation of pyrazole-containing molecules in crop protection, focusing on their synthesis, mechanism of action, and efficacy testing.

I. Pyrazole-Based Fungicides

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are highly effective against a broad spectrum of fungal pathogens in various crops, including cereals, fruits, and vegetables.[1]

A. Mode of Action: Succinate Dehydrogenase Inhibition

SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase).[1] This blockage of the electron transport chain prevents ATP production, leading to fungal cell death.[1][4] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[1]

Signaling Pathway Diagram: SDHI Mode of Action

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate SDHI Pyrazole Carboxamide (SDHI) SDHI->Complex_II Inhibition Complex_II->Fumarate ETC Electron Transport Chain (Complexes III, IV) Complex_II->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

B. Quantitative Data: Efficacy of Pyrazole Fungicides

The efficacy of pyrazole fungicides is typically determined by calculating the EC50 value, which is the concentration of the compound that inhibits 50% of fungal growth.

CompoundTarget PathogenEC50 (mg/L)Reference
BixafenRhizoctonia solani0.34[5]
FluxapyroxadRhizoctonia solani0.033[6]
SCU2028Rhizoctonia solani0.022[7]
Y47Gibberella zeae7.7 (IC50)[8]
Compound 5Nigrospora oryzae1.9[6]
Compound 7Colletotrichum camelliae6.0[6]
C. Experimental Protocol: In Vitro Fungicide Efficacy Assay

This protocol describes a method for determining the in vitro efficacy of pyrazole-containing compounds against fungal pathogens using a 96-well microtiter plate assay.[9][10][11]

Workflow Diagram: Fungicide Efficacy Assay

Fungicide_Assay_Workflow A Prepare serial dilutions of pyrazole compound B Dispense dilutions into 96-well plate A->B C Add fungal spore or mycelial suspension B->C D Incubate under controlled conditions C->D E Measure optical density (OD) or mycelial growth D->E F Calculate Growth Inhibition Percentage (GIP) E->F G Determine EC50 value using dose-response analysis F->G

Caption: Workflow for in vitro fungicide efficacy testing.

Methodology:

  • Preparation of Stock Solutions: Dissolve the pyrazole test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations.

  • Plate Preparation: Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate. Include a positive control (commercial fungicide) and a negative control (medium with solvent only).

  • Inoculation: Prepare a standardized suspension of fungal spores or mycelial fragments. Add 100 µL of the inoculum to each well.

  • Incubation: Seal the plate and incubate at a temperature and duration suitable for the specific fungal pathogen.

  • Data Collection: Measure the optical density (OD) of each well using a microplate reader at a specific wavelength (e.g., 600 nm) or assess mycelial growth visually.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate statistical software.[12]

II. Pyrazole-Based Insecticides

Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[13]

A. Mode of Action: GABA-Gated Chloride Channel Antagonism

Phenylpyrazole insecticides, such as Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[1][13] By blocking the chloride ion influx, these insecticides cause hyperexcitation of the central nervous system, leading to paralysis and death of the insect.[14] Mammals are less susceptible as their GABA receptor subtypes have a lower affinity for these compounds.[13]

Signaling Pathway Diagram: Phenylpyrazole Insecticide Mode of Action

Phenylpyrazole_Pathway cluster_neuron Insect Neuron Synapse GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Hyperexcitation Neuron Hyperexcitation GABA_Receptor->Hyperexcitation Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks

Caption: Mechanism of action of phenylpyrazole insecticides on the GABA-gated chloride channel.

B. Quantitative Data: Efficacy of Pyrazole Insecticides

The efficacy of pyrazole insecticides is often expressed as the LC50 (lethal concentration for 50% of the test population) or LD50 (lethal dose for 50% of the test population).

CompoundTarget PestLC50 (µg/mL)Reference
FipronilTermites0.038[15][16]
FipronilLocusts63.09[15][16]
Compound 3fTermites0.001[15][16]
Compound 3dTermites0.006[15][16]
Compound 6hLocusts47.68[15][16]
Compound 12Bemisia tabaci205.64 (ppm)[5]
Compound 13Bemisia tabaci194.34 (ppm)[5]
C. Experimental Protocol: Insecticide Bioassay (Leaf-Dip Method)

This protocol outlines a leaf-dip bioassay for determining the toxicity of pyrazole-containing compounds to sucking insect pests.[17]

Workflow Diagram: Insecticide Bioassay

Insecticide_Assay_Workflow A Prepare serial dilutions of pyrazole compound B Dip host plant leaves in solutions A->B C Air-dry the treated leaves B->C D Place leaves in petri dishes with agar C->D E Introduce test insects onto leaves D->E F Incubate under controlled conditions E->F G Assess mortality at specific time points (e.g., 24, 48h) F->G H Calculate LC50 value using probit analysis G->H

Caption: Workflow for a leaf-dip insecticide bioassay.

Methodology:

  • Insect Rearing: Maintain a healthy, uniform population of the target insect species under controlled laboratory conditions.

  • Preparation of Test Solutions: Prepare a series of concentrations of the pyrazole compound in water, often with a surfactant to ensure even leaf coverage.

  • Leaf Treatment: Select healthy, undamaged leaves from the insect's host plant. Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds). A control group of leaves should be dipped in water with surfactant only.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Bioassay Setup: Place the petiole of each leaf in a small vial of water or on a moist filter paper inside a petri dish to maintain turgor.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20 adults or larvae) into each petri dish and seal it with a ventilated lid.

  • Incubation: Maintain the bioassay units at a constant temperature, humidity, and photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at predetermined intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 values and their confidence limits.

III. Pyrazole-Based Herbicides

Pyrazole derivatives are also prominent in the development of herbicides that target essential plant enzymes.[1]

A. Mode of Action: HPPD Inhibition

A major class of pyrazole-based herbicides, including pyrasulfotole and topramezone, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new growth and eventual plant death.[1][18]

Signaling Pathway Diagram: HPPD Inhibitor Mode of Action

HPPD_Inhibitor_Pathway Tyrosine Tyrosine Biosynthesis HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate HPPD_Enzyme->HGA Plastoquinone Plastoquinone (Photosynthesis) HGA->Plastoquinone Tocopherol Tocopherol (Antioxidant) HGA->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Carotenoid->Bleaching Lack of photoprotection leads to Pyrazole_Herbicide Pyrazole Herbicide (HPPD Inhibitor) Pyrazole_Herbicide->HPPD_Enzyme Inhibition

Caption: Mechanism of action of pyrazole-based HPPD inhibitor herbicides.

B. Quantitative Data: Efficacy of Pyrazole Herbicides

Herbicide efficacy is often evaluated through greenhouse bioassays, measuring parameters like growth reduction or survival rates at different application rates.

CompoundTarget WeedApplication Rate (mmol/m²)EfficacyReference
Compound 5nBarnyard Grass0.05Good Herbicidal Activity[18]
Compound 5oBarnyard Grass0.05Good Herbicidal Activity[18]
PyrazoxyfenBarnyard Grass0.05Less potent than 5n/5o[18]
C. Experimental Protocol: Greenhouse Herbicide Bioassay

This protocol describes a whole-plant bioassay to screen for the herbicidal activity of pyrazole-containing compounds under controlled greenhouse conditions.[19]

Workflow Diagram: Herbicide Bioassay

Herbicide_Assay_Workflow A Sow seeds of target weed and crop species in pots B Grow plants to a specific stage (e.g., 2-3 leaf stage) A->B C Prepare spray solutions of pyrazole compound at various rates B->C D Apply treatments using a laboratory track sprayer C->D E Return plants to greenhouse under controlled conditions D->E F Visually assess phytotoxicity and growth inhibition over time E->F G Harvest above-ground biomass (fresh or dry weight) F->G H Calculate GR50 (50% growth reduction) values G->H

Caption: Workflow for a greenhouse-based herbicide bioassay.

Methodology:

  • Plant Propagation: Sow seeds of selected weed and crop species in pots containing a standard soil mix. Grow them in a greenhouse with controlled temperature, light, and humidity.

  • Treatment Preparation: Formulate the pyrazole test compounds into sprayable solutions, typically with adjuvants, at several application rates.

  • Application: When the plants reach a uniform growth stage (e.g., 2-4 true leaves), apply the treatments using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control.

  • Incubation: Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

  • Efficacy Assessment: Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and measure the fresh or dry weight.

  • Data Analysis: Analyze the biomass data to calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each species.

IV. Synthesis of Pyrazole Scaffolds

The synthesis of the pyrazole core is a fundamental step in developing novel crop protection agents. The Knorr pyrazole synthesis is a classic and widely used method.[1][2]

A. Experimental Protocol: Knorr-Type Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Workflow Diagram: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow A Dissolve 1,3-dicarbonyl compound in ethanol B Add substituted hydrazine A->B C Add catalytic amount of glacial acetic acid B->C D Reflux the reaction mixture C->D E Monitor reaction completion by TLC D->E F Cool mixture and concentrate under reduced pressure E->F G Purify the crude product (e.g., recrystallization, chromatography) F->G H Characterize the final pyrazole product (NMR, MS) G->H

Caption: General workflow for a Knorr-type pyrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add the substituted hydrazine (1.0 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized pyrazole using analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-3-trifluoromethyl-4-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, and mastering their synthesis is crucial for advancing novel applications.[1][2][3][4] This resource provides in-depth, field-proven insights to address specific experimental challenges.

I. Foundational Principles: The Knorr Pyrazole Synthesis

The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5][6] In the context of our target molecule, this typically involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound with methylhydrazine.

The general mechanism involves an initial acid-catalyzed condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][8] Understanding this mechanism is fundamental to troubleshooting, as deviations at any step can lead to reduced yields or the formation of unwanted byproducts.

G A 1,3-Dicarbonyl Compound C Hydrazone/Enamine Intermediate A->C + H+ (cat.) - H2O B Hydrazine Derivative B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazole Product D->E - H2O Aromatization G start Low Yield Observed purity Check Purity of Starting Materials (TLC, NMR) start->purity repurify Repurify/Use Fresh Reagents purity->repurify Impurities Detected conditions Optimize Reaction Conditions purity->conditions Reagents Pure repurify->conditions temp Vary Temperature (e.g., RT, 60°C, Reflux) conditions->temp solvent Screen Solvents (e.g., EtOH, Acetic Acid, DMF) conditions->solvent catalyst Adjust Catalyst Loading conditions->catalyst stoichiometry Vary Stoichiometry of Reactants conditions->stoichiometry monitor Monitor Reaction Progress by TLC/LC-MS temp->monitor solvent->monitor catalyst->monitor stoichiometry->monitor end Improved Yield monitor->end

References

Troubleshooting common issues in the crystallization of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the crystallization of pyrazoles, providing in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and quality of your crystalline products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not getting any crystals upon cooling my pyrazole solution. What are the likely causes and how can I induce crystallization?

A1: The failure of a pyrazole compound to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated. Several factors could contribute to this, and a systematic approach to troubleshooting is recommended.

Underlying Causality: Crystallization occurs when a solution contains more dissolved solute than it can theoretically hold at a given temperature (supersaturation), providing the thermodynamic driving force for the formation of a solid phase. If the concentration of your pyrazole derivative is below its saturation point at the cooling temperature, crystallization will not occur.

Troubleshooting Steps:

  • Increase Concentration: The most straightforward solution is to increase the solute concentration. This can be achieved by gently heating the solution to boil off a portion of the solvent. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and potential "oiling out"[1].

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be induced.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth[1].

    • Seeding: Introduce a "seed crystal" – a tiny amount of the pure, solid pyrazole compound – into the cooled, supersaturated solution. This provides a template for further crystal growth[2][3].

  • Lower the Temperature: If crystals do not form at room temperature, further cooling in an ice bath or refrigerator may be necessary to decrease the solubility of the pyrazole compound sufficiently[2].

  • Re-evaluate Your Solvent System: If the above methods fail, it's possible the chosen solvent is not ideal. A good crystallizing solvent should dissolve the pyrazole compound when hot but have low solubility when cold[2]. Consider a different solvent or a mixed-solvent system.

Q2: My pyrazole compound is "oiling out" instead of forming crystals. What is happening and how can I prevent this?

A2: "Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid. This occurs when the supersaturated solution's temperature is above the melting point of the solute[1][2]. The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.

Causality and Contributing Factors:

  • High Solute Concentration: Too much solute can cause the solution to become supersaturated at a temperature above the compound's melting point.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice[1].

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out[1]. They can also interfere with the crystal lattice formation[4][5][6].

  • Inappropriate Solvent Choice: The solvent may have too high a boiling point relative to the melting point of the pyrazole derivative.

Troubleshooting Workflow for "Oiling Out":

G start Oiling Out Observed reheat Reheat solution to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent to decrease saturation reheat->add_solvent slow_cool Allow to cool slowly at room temperature add_solvent->slow_cool seed Introduce a seed crystal at a lower temperature slow_cool->seed fail Oiling Out Persists slow_cool->fail If oiling out reoccurs success Crystals Form seed->success change_solvent Change to a lower-boiling point solvent or a different mixed-solvent system charcoal Consider a charcoal treatment to remove impurities change_solvent->charcoal charcoal->success fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Detailed Strategies:

  • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation temperature, ensuring crystallization occurs below the compound's melting point[1][2].

  • Slow Down Cooling: Allow the flask to cool slowly on the benchtop before transferring to an ice bath. Insulating the flask can also promote gradual cooling[1][2].

  • Solvent System Modification: Experiment with a different solvent system. A solvent with a lower boiling point might be beneficial. For mixed-solvent systems, adjusting the ratio of the "good" and "poor" solvents can be effective[2].

  • Seeding: Add a seed crystal to the cooled, supersaturated solution just before the point where oiling out typically occurs. This can encourage the formation of a crystalline solid instead of an oil[2][7].

  • Remove Impurities: If impurities are suspected, a pre-purification step such as passing the solution through a short plug of silica or performing a charcoal treatment may be necessary[1].

Q3: The yield of my recrystallized pyrazole is very low. How can I improve it?

A3: A low yield in recrystallization is often a trade-off for high purity. However, significant losses can be minimized by optimizing your procedure.

Key Factors Affecting Yield:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is a common cause of low recovery, as more of the compound will remain in the mother liquor upon cooling[2].

  • Premature Crystallization: If the solution cools too quickly during filtration, some product may be lost.

  • Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a higher concentration of the compound remaining dissolved.

  • Solubility Profile: The chosen solvent may have a suboptimal solubility profile for your specific pyrazole derivative.

Strategies for Yield Improvement:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude pyrazole[2]. Add the solvent in small portions to the heated mixture.

  • Thorough Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) to maximize the precipitation of the product[2].

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out during hot filtration.

  • Solvent Selection: The ideal solvent will dissolve the pyrazole compound completely at high temperatures but have very low solubility at low temperatures. A systematic solvent screening can identify the optimal solvent or solvent mixture[8].

Data Presentation: Solvent Selection for Pyrazole Crystallization

The choice of solvent is critical and depends on the specific pyrazole derivative's polarity. Below is a table of common solvents and their properties, which can serve as a starting point for solvent screening.

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood general-purpose solvent for many pyrazoles[2].
Methanol65Polar ProticSimilar to ethanol, but with a lower boiling point[2].
Isopropanol82Polar ProticOften a good choice for moderately polar compounds[9].
Acetone56Polar AproticCan be effective, but its low boiling point may require care[9][10].
Ethyl Acetate77Moderately PolarOften used in combination with hexane[2][11].
Hexane/Cyclohexane69 / 81NonpolarTypically used as an anti-solvent for less polar pyrazoles[2].
Water100Very PolarCan be used as an anti-solvent for polar pyrazoles dissolved in a water-miscible solvent like ethanol[2].
Q4: My pyrazole crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

A4: Colored impurities are common in organic synthesis and can often be effectively removed during recrystallization.

Causality: The color is due to the presence of highly conjugated byproducts or residual starting materials. These impurities can become trapped in the crystal lattice if not removed[1].

Solution:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Dissolve the crude pyrazole in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Gently boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as usual.

Caution: Adding too much charcoal can lead to the adsorption of your desired product, reducing the yield.

Q5: I suspect I have different polymorphic forms of my pyrazole. How can I control this?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability[12][13].

Factors Influencing Polymorphism:

  • Solvent: The choice of crystallization solvent can have a significant impact on which polymorph is obtained[12][13].

  • Temperature: The temperature of crystallization can influence the thermodynamically favored form.

  • Cooling Rate: The rate of cooling can affect whether a metastable or stable polymorph is formed.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form[3].

Strategies for Controlling Polymorphism:

  • Systematic Solvent Screening: Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities[12].

  • Controlled Cooling: Employ different cooling profiles (e.g., slow cooling, crash cooling) to investigate the effect on the resulting crystal form.

  • Seeding: Once a desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations to ensure consistency.

  • Slurry Conversion: Stirring a suspension of a mixture of polymorphs in a solvent over time will eventually lead to the conversion of the less stable form to the more stable one[3].

Logical Relationship Diagram for Polymorph Screening:

G start Start with Crude Pyrazole Compound solvent_screen Perform Solvent Screening (Varying Polarity & H-bonding) start->solvent_screen cooling_rate Vary Cooling Rate (Slow, Rapid, Quench) start->cooling_rate seeding Seeding with Known Polymorphs start->seeding slurry Slurry Conversion Experiments start->slurry characterize Characterize Solid Forms (PXRD, DSC, Microscopy) solvent_screen->characterize cooling_rate->characterize seeding->characterize slurry->characterize identify Identify and Select Desired Polymorph characterize->identify

Caption: A logical workflow for polymorph screening.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant difference in solubility for the pyrazole compound at high and low temperatures is identified.

Materials:

  • Crude pyrazole compound

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent[2].

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the solvent until the pyrazole compound is completely dissolved[2].

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath[2].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator[2].

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal. It involves dissolving the pyrazole in a "good" solvent at an elevated temperature and then adding a "poor" solvent (anti-solvent) to induce precipitation.

Materials:

  • Crude pyrazole compound

  • "Good" solvent (in which the compound is soluble)

  • "Poor" solvent (in which the compound is insoluble, but miscible with the "good" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Dissolve the crude pyrazole compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask[2].

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy)[2].

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

References

Technical Support Center: Purification Strategies for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this key synthetic intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is a functionalized heterocyclic compound. Its purification is influenced by several key structural features:

  • Pyrazole Core: A five-membered aromatic ring with two nitrogen atoms, which can exhibit weakly basic properties.

  • Hydroxymethyl Group (-CH₂OH): A polar functional group that allows for hydrogen bonding, significantly impacting solubility.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group.

  • N-Methyl Group: Blocks one of the nitrogen atoms from participating in certain intermolecular interactions.

The interplay of these features dictates the compound's polarity, crystallinity, and stability, which are central to designing an effective purification strategy. The most common purification methods for compounds of this nature are silica gel chromatography and recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

The two most effective and widely applicable purification methods are flash column chromatography on silica gel and recrystallization. The choice between them depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Flash Column Chromatography: This is the preferred method for purifying small-to-medium scale reactions (<50 g) and for separating the target compound from impurities with different polarities. Given the polar hydroxymethyl group, the compound will have moderate retention on a silica gel column.

  • Recrystallization: This is an ideal technique for large-scale purification and for achieving very high purity, provided the crude material is already relatively clean (>85%). The key is identifying a suitable solvent or solvent system in which the compound's solubility is significantly different at high and low temperatures.[2]

Q2: How should I select an appropriate solvent system for flash column chromatography?

The selection of a mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is recommended.

  • Initial Solvent Systems: Start with binary mixtures of a non-polar solvent and a polar solvent. Good starting points for this molecule include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in several trial solvent systems. Aim for a retention factor (Rƒ) of 0.25 - 0.40 for the desired product. This Rƒ value typically provides the best separation from both less polar and more polar impurities during column chromatography.

  • Optimization:

    • If the Rƒ is too high (spot runs near the solvent front), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).

    • If the Rƒ is too low (spot stays near the baseline), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio or add more methanol).

    • For pyrazole compounds that may interact strongly with acidic silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent peak tailing.[3]

Q3: What are suitable solvents for recrystallizing this compound?

Finding the right solvent is an empirical process. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Based on the molecule's structure, moderately polar solvents are excellent candidates.

Solvent SystemTypePolarityRationale & Comments
Single Solvents
IsopropanolProticMediumGood for compounds with hydroxyl groups.
Ethyl AcetateAproticMediumOften a good starting point for moderately polar compounds.
TolueneAproticLowCan be effective if the compound is less polar than anticipated.
Mixed Solvents
Hexane / Ethyl AcetateAprotic MixVariableA powerful system where the compound is dissolved in a minimal amount of hot ethyl acetate ("good" solvent), and hexane ("poor" solvent) is added dropwise until turbidity appears.[2]
Ethanol / WaterProtic MixVariableA classic choice for polar compounds. Dissolve in hot ethanol and add hot water until the solution becomes cloudy, then allow to cool slowly.[3]

Q4: What are the most common impurities I should anticipate during purification?

Knowledge of potential side products from the synthesis is crucial for developing a purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding pyrazole aldehyde or ester precursor.

  • Regioisomers: Depending on the synthetic route, regioisomers can be a significant issue in pyrazole synthesis.[4] However, for a 4-substituted pyrazole methanol, this is less common if the precursor was a 4-formylpyrazole.

  • Oxidation Products: The primary alcohol of the target compound can be oxidized to the corresponding aldehyde, especially if exposed to certain reagents or air over time.

  • Colored Byproducts: Often arise from the degradation of hydrazine derivatives used in the synthesis.[4]

Troubleshooting Guide

Problem: My compound is streaking or "tailing" during column chromatography.

  • Cause: This often occurs when the compound has a secondary interaction with the stationary phase (silica gel), which is acidic. The nitrogen atoms in the pyrazole ring can interact with the silica's silanol groups.

  • Solution 1: Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks.[3]

  • Solution 2: Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina.[3]

Problem: The compound fails to crystallize from solution.

  • Cause: The solution may be too dilute, the cooling process may be too rapid, or the compound may be forming an oil due to residual impurities or an inappropriate solvent choice.

  • Troubleshooting Workflow:

    G start Supersaturated solution fails to crystallize step1 Induce Crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal of pure product. start->step1 step2 Concentrate Solution: Slowly evaporate some solvent under reduced pressure. step1->step2 No crystals end Crystals Formed step1->end Success step3 Cool Slowly & For Longer: Place solution in a -20°C freezer overnight. step2->step3 No crystals step2->end Success step4 Re-evaluate Solvent System: Is the compound too soluble? Add a 'poor' solvent (anti-solvent) dropwise. step3->step4 No crystals step3->end Success step4->end Success fail Product Oiled Out (Proceed to Protocol 4) step4->fail Failure

    Caption: Troubleshooting flowchart for failed crystallization.

Problem: Persistent color in the final product after chromatography or one recrystallization.

  • Cause: Highly colored, minor impurities can be difficult to remove. These are often large, conjugated molecules.

  • Solution: During recrystallization, add a very small amount of activated charcoal to the hot, dissolved solution.[2] Swirl for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal (and the adsorbed impurities). Caution: Activated charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product with an Rƒ of ~0.3 in 3:1 Hexane:Ethyl Acetate.

  • Slurry Preparation: In a beaker, add dry silica gel to a small amount of the initial mobile phase (e.g., 9:1 Hexane:EtOAc). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully pipette it onto the sand layer.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Gently sprinkle the resulting free-flowing powder onto the sand layer.

  • Elution: Carefully add the mobile phase and begin elution, starting with a low polarity (9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 3:1, then 1:1 Hexane:EtOAc) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)

This method is effective when no single solvent is ideal.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane drop-by-drop with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. Add one or two more drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Diagram: General Purification Strategy Selection

G start Crude Product (Post-Workup) check_purity Analyze by TLC/LCMS/ ¹H NMR start->check_purity is_solid Is the crude material a solid? check_purity->is_solid high_purity Purity > 85%? is_solid->high_purity Yes chromatography Purify by Flash Column Chromatography (Protocol 1) is_solid->chromatography No (Oil) high_purity->chromatography No recrystallize Purify by Recrystallization (Protocol 2) high_purity->recrystallize Yes end_product Pure Product chromatography->end_product recrystallize->end_product

Caption: Decision workflow for selecting a purification method.

References

Addressing challenges in the regioselective functionalization of trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of trifluoromethyl (CF₃) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. The presence of the highly electronegative CF₃ group introduces significant electronic and steric challenges, often leading to mixtures of regioisomers and unpredictable reactivity.

This resource provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to move beyond simple protocols and explain the fundamental principles that govern regioselectivity, empowering you to make informed decisions, diagnose experimental issues, and accelerate your research and development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core principles governing the reactivity of trifluoromethyl pyrazoles. Understanding these fundamentals is the first step toward troubleshooting and optimizing your reactions.

Q1: Why is achieving regioselectivity in the functionalization of CF₃-pyrazoles so challenging?

A1: The challenge arises from a combination of factors inherent to the pyrazole ring and the strong electronic influence of the trifluoromethyl group.

  • Ambident Nucleophilicity: The pyrazole ring possesses two adjacent nitrogen atoms (N-1 and N-2). In N-H pyrazoles, deprotonation creates a pyrazolate anion where the negative charge is delocalized, making both nitrogens potential sites for alkylation or arylation.[1]

  • Competing C-H Acidities: The pyrazole ring has three C-H bonds (at C-3, C-4, and C-5). Their relative acidities and accessibility for metalation or electrophilic attack are often similar, leading to mixtures. The C-5 proton is generally the most acidic and sterically accessible, making it the most common site for direct C-H functionalization.[2]

  • Electronic Perturbation by the CF₃ Group: The CF₃ group is a powerful electron-withdrawing group. It significantly lowers the electron density of the ring, deactivating it towards electrophilic substitution, particularly at the adjacent carbon. It also increases the acidity of ring protons, influencing the outcome of metal-catalyzed C-H activation reactions.[3]

Q2: How does the position of the CF₃ group (at C-3 or C-5) affect C-H functionalization strategies?

A2: The location of the CF₃ group is critical and dictates the most plausible reaction pathway.

  • 3-CF₃ Pyrazoles: In an N-substituted 3-CF₃ pyrazole, the CF₃ group strongly deactivates the adjacent C-4 position. The most acidic and reactive C-H bond is typically at the C-5 position. Therefore, transition-metal-catalyzed C-H activation protocols often show high selectivity for the C-5 position.[4]

  • 5-CF₃ Pyrazoles: Conversely, in an N-substituted 5-CF₃ pyrazole, the C-5 position is occupied. The C-4 position is adjacent to the electron-withdrawing group, making it less reactive. The C-3 position is electronically distant but often sterically hindered and kinetically less favored for functionalization. Achieving C-3 functionalization is a significant challenge and may require specialized strategies like a "directing group switch".[4]

Q3: What is the mechanistic basis for controlling N-1 vs. N-2 alkylation?

A3: Control over N-alkylation regioselectivity is a classic challenge governed by a subtle interplay of sterics, electronics, and reaction conditions.

  • Steric Hindrance: The most straightforward method is to exploit steric hindrance. The N-1 position is generally less sterically encumbered than the N-2 position (which is flanked by substituents at C-3 and the N-1 position). Using a bulky alkylating agent will preferentially lead to substitution at the N-1 position.

  • Electronic Control & Chelation: When the pyrazole contains a substituent with a coordinating heteroatom (e.g., an acetyl or hydrazone group), it can chelate to the counter-ion of the pyrazolate (e.g., Na⁺, K⁺). This chelation can sterically block the adjacent nitrogen atom, directing the alkylating agent to the more distant nitrogen. This strategy has been shown to effectively switch the regioselectivity of alkylation.[1]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: My palladium-catalyzed C-H arylation at the C-5 position is failing or giving very low yields.

Probable Cause Analysis and Suggested Solution
Catalyst Poisoning The Lewis basic N-2 nitrogen of the pyrazole can coordinate strongly to the palladium center, leading to catalyst deactivation. This is a common issue with nitrogen-containing heterocyles.[5] Solution: Introduce an additive that can mitigate this effect. Pivalic acid (PivOH) is often highly effective. It is believed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism and can help regenerate the active catalytic species.[4]
Incorrect Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. A generic phosphine ligand may not be sufficient. Solution: For challenging C-H arylations, bulky, electron-rich phosphine ligands are often required. Experiment with ligands such as XPhos or Buchwald-type biaryl phosphine ligands, which have proven effective for the arylation of electron-deficient heterocycles.
Suboptimal Base or Solvent The base is critical for regenerating the catalyst and acting as a proton shuttle. The solvent must solubilize all components and not interfere with the catalysis. Solution: Potassium carbonate (K₂CO₃) is a common starting point, but consider screening other bases like cesium carbonate (Cs₂CO₃) or organic bases like KOPiv. For solvents, polar aprotic solvents like DMF, DMAc, or dioxane are standard. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.

Problem 2: I'm getting a mixture of C-4 and C-5 regioisomers during functionalization.

Probable Cause Analysis and Suggested Solution
Competing Reaction Mechanisms Your conditions may be allowing both direct C-H activation (favoring C-5) and an electrophilic substitution pathway (which can favor C-4) to occur simultaneously. The C-4 position is the most nucleophilic center of the pyrazole ring.[2] Solution: To favor C-5 C-H activation, ensure you are using a well-defined catalytic system designed for this purpose (e.g., Pd(OAc)₂/PivOH). To exclusively target the C-4 position, switch to a two-step sequence: first, perform a regioselective electrophilic halogenation (e.g., with NBS or I₂), which reliably occurs at C-4, followed by a standard Suzuki or other cross-coupling reaction.[3]
"Halogen Dance" Rearrangement If you are performing a lithiation/trapping sequence on a 4-bromo-pyrazole, a "halogen dance" can occur, where the bromine migrates to other positions on the ring, leading to isomeric products.[3] Solution: This rearrangement is often temperature-dependent. Maintain cryogenic temperatures (e.g., -78 °C or lower) throughout the lithiation and electrophilic quench. Rapidly adding the electrophile after lithiation can also minimize the time for rearrangement.

Problem 3: My N-alkylation of a 3-CF₃-pyrazole yields an inseparable mixture of N-1 and N-2 isomers.

Probable Cause Analysis and Suggested Solution
Insufficient Regiodifferentiation The electronic and steric differences between the two nitrogen atoms are not significant enough under your reaction conditions to favor one isomer. Solution (Kinetic Control): Use a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide) to sterically disfavor attack at the more hindered N-2 position. Alternatively, use a less reactive alkylating agent and lower the reaction temperature to amplify small differences in activation energy. Solution (Thermodynamic Control): In some cases, one isomer may be more thermodynamically stable. Running the reaction at a higher temperature for a longer duration with a reversible alkylating agent might allow the product mixture to equilibrate to the more stable isomer. However, this is often less predictable.
Lack of a Directing Moiety The substrate lacks a feature to guide the reaction. Solution: If your synthetic route allows, introduce a functional group that can direct the alkylation via chelation, as discussed in FAQ Q3. For example, converting a C-5 acetyl group to a hydrazone can completely switch the regioselectivity of N-alkylation.[1]

Section 3: Key Experimental Protocols

These protocols represent validated starting points for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed C-5 Direct Arylation of 1-Methyl-3-(trifluoromethyl)pyrazole

This protocol is adapted from methodologies developed for the direct C-H arylation of azoles.[4]

Reagents:

  • 1-Methyl-3-(trifluoromethyl)pyrazole (1.0 mmol, 1 equiv)

  • Aryl Bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground and dried)

  • Pivalic Acid (PivOH, 0.3 mmol, 0.3 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 1-methyl-3-(trifluoromethyl)pyrazole, the aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous dioxane and pivalic acid via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quench with water, extract with EtOAc).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-3-(trifluoromethyl)pyrazole.

Section 4: Data & Decision Tools

Table 1: Comparison of Conditions for Regioselective Functionalization

The following table summarizes typical conditions and expected outcomes for functionalizing an N-substituted trifluoromethyl pyrazole.

Target PositionPreferred SubstrateMethodTypical ReagentsKey ConsiderationsExpected Regioselectivity
C-5 3-CF₃ PyrazoleDirect C-H ArylationPd(OAc)₂, XPhos, K₂CO₃, PivOHPivOH is crucial to prevent catalyst poisoning.[4]High (>95:5 C-5:other)
C-4 3-CF₃ or 5-CF₃ PyrazoleHalogenation then Cross-Coupling1. NBS or I₂ 2. Pd(PPh₃)₄, Arylboronic Acid, Na₂CO₃Halogenation is highly selective for the C-4 position.[3]Excellent (>98:2 C-4:other)
C-3 5-CF₃ Pyrazole (SEM-protected)C-H Arylation with SEM-Switch1. C-5 Arylation (Pd/PivOH) 2. SEM-Cl, NaH 3. TBAF (SEM migration) 4. C-5' (orig. C-3) ArylationThis advanced strategy overcomes the low reactivity of the C-3 position by transposing the protecting group.[4]High (>90:10 for each arylation step)
N-1 3(5)-CF₃ PyrazoleN-Alkylation (Steric Control)Bulky Alkyl Halide (e.g., i-Pr-I), K₂CO₃, DMFThe bulkier electrophile favors the less-hindered N-1 nitrogen.Moderate to Good (70:30 to 90:10 N-1:N-2)
N-2 3(5)-CF₃ Pyrazole with chelating groupN-Alkylation (Chelation Control)Pyrazole-Hydrazone, Alkyl Halide, NaH, DMFChelation of Na⁺ by the hydrazone blocks N-1, directing attack to N-2.[1]Good to Excellent (>90:10 N-2:N-1)
Visualization Tools

The following diagrams illustrate key decision-making processes and reaction mechanisms.

G Decision Workflow for Regioselective C-H Functionalization start Define Target Position c5 C-5 Functionalization? start->c5 c4 C-4 Functionalization? c5->c4 No pd_ch Use Direct C-H Activation (e.g., Pd/PivOH system) c5->pd_ch Yes c3 C-3 Functionalization? c4->c3 No halo_x_couple Use Halogenation / Cross-Coupling Sequence (e.g., NBS then Suzuki) c4->halo_x_couple Yes sem_switch Use Directing Group Transposition Strategy (e.g., SEM-Switch) c3->sem_switch Yes reconsider Re-evaluate Synthetic Route (Inherently difficult position) c3->reconsider No

Caption: Decision workflow for selecting a C-H functionalization strategy.

G Mechanism of Pd-Catalyzed Pyrazole C-H Activation cluster_0 Catalytic Cycle A Pd(II) Precatalyst + Pyrazole B N-Coordinated Complex A->B Coordination C Palladacycle Intermediate (C-H Activation via CMD) B->C C-H Activation (+ PivOH) D Pd(IV) Intermediate C->D Oxidative Addition (Ar-X) E Arylated Pd(II) Complex D->E Reductive Elimination (C-C Bond Formation) F Active Pd(II) Catalyst E->F Ligand Exchange end Arylated Pyrazole E->end Product Release F->B Re-coordination start->A Oxidation

Caption: Simplified mechanism for palladium-catalyzed direct C-H arylation.

References

How to avoid isomeric byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of isomeric byproducts during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis and which are prone to isomeric byproduct formation?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5][6][7] This method is particularly susceptible to the formation of regioisomeric byproducts when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine.[1][2][8][9][10] Other methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and multicomponent syntheses.[4][11][12][13]

Q2: What causes the formation of isomeric byproducts in the Knorr pyrazole synthesis?

A2: Isomeric byproduct formation in the Knorr synthesis arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two different reaction pathways, resulting in a mixture of two regioisomeric pyrazoles.[10]

Q3: How can I control the regioselectivity of my pyrazole synthesis to avoid isomeric byproducts?

A3: Several factors can be controlled to enhance the regioselectivity of the Knorr pyrazole synthesis:

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity compared to standard solvents like ethanol.[8][14][15]

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the reaction towards a single isomer.[1][10] For instance, a bulky substituent on the dicarbonyl compound can hinder the approach of the hydrazine to the adjacent carbonyl group.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby directing the initial cyclization step.[1][10][15]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of two pyrazole isomers, confirmed by NMR.

  • Symptom: The 1H NMR spectrum of your purified product shows two distinct sets of peaks for the pyrazole core and its substituents. Thin-layer chromatography (TLC) may also show two spots with very similar Rf values.[4]

  • Cause: The reaction conditions are not sufficiently regioselective for your specific substrates.

  • Solution:

    • Change the Solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This has been shown to significantly improve the isomeric ratio.[8][14][15]

    • Modify the Substrate: If possible, introduce a bulky substituent on the 1,3-dicarbonyl to sterically hinder the attack at one of the carbonyl groups.

    • Adjust the pH: Add a catalytic amount of acid (e.g., acetic acid) or base to the reaction mixture to alter the nucleophilicity of the hydrazine nitrogens.[15]

    • Purification: If modifying the reaction is not feasible, the isomers can often be separated by careful column chromatography on silica gel or by fractional crystallization.[4][16][17][18][19]

Issue 2: My reaction yield is low, and I'm still getting isomeric byproducts.

  • Symptom: After purification, the total yield of both pyrazole isomers is low.

  • Cause: In addition to poor regioselectivity, the reaction conditions may not be optimal for the overall conversion of the starting materials.

  • Solution:

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates.

    • Use a Catalyst: Certain catalysts, such as nano-ZnO, have been reported to improve reaction rates and yields in pyrazole synthesis.[15]

    • Ensure Purity of Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions and lower the yield of the desired products.[15]

Data Presentation

The following table summarizes the effect of the solvent on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and substituted hydrazines.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)Reference
R¹ = Ph, R² = CF₃MethylhydrazineEtOH60:40[14]
R¹ = Ph, R² = CF₃MethylhydrazineTFE85:15[14]
R¹ = Ph, R² = CF₃MethylhydrazineHFIP95:5[14]
R¹ = 2-Furyl, R² = CF₃MethylhydrazineEtOH55:45[14]
R¹ = 2-Furyl, R² = CF₃MethylhydrazineHFIP>99:1[14]
R¹ = Ph, R² = MePhenylhydrazineEtOH70:30[14]
R¹ = Ph, R² = MePhenylhydrazineHFIP98:2[14]

Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol Solvent

This protocol describes a general procedure for the regioselective synthesis of pyrazoles by reacting a 1,3-dicarbonyl compound with a substituted hydrazine in 2,2,2-trifluoroethanol (TFE).

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[15]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 1 Attack at\nCarbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Substituted\nHydrazine->Attack at\nCarbonyl 2 Hydrazone\nIntermediate A Hydrazone Intermediate A Attack at\nCarbonyl 1->Hydrazone\nIntermediate A Hydrazone\nIntermediate B Hydrazone Intermediate B Attack at\nCarbonyl 2->Hydrazone\nIntermediate B Pyrazole\nIsomer A Pyrazole Isomer A Hydrazone\nIntermediate A->Pyrazole\nIsomer A Pyrazole\nIsomer B Pyrazole Isomer B Hydrazone\nIntermediate B->Pyrazole\nIsomer B

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Isomeric Mixture Detected? ChangeSolvent Switch to Fluorinated Solvent (TFE or HFIP) Start->ChangeSolvent Yes End Desired Isomer Obtained Start->End No ModifySubstrate Introduce Steric Hindrance on Dicarbonyl ChangeSolvent->ModifySubstrate AdjustpH Optimize Reaction pH (Acidic or Basic Catalysis) ModifySubstrate->AdjustpH Purify Separate Isomers via Chromatography/Crystallization AdjustpH->Purify Purify->End

Caption: A workflow for troubleshooting isomeric byproduct formation.

References

Technical Support Center: Optimization of Reaction Conditions for the Acylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

As a Senior Application Scientist, this guide is designed to move beyond simple protocols and provide a deeper understanding of the pyrazole acylation reaction. We will explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes. Pyrazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2][3][4]

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the N-acylation of pyrazoles in a direct question-and-answer format.

Q1: I am observing low to no yield of my desired N-acylated pyrazole. What are the likely causes and how can I fix it?

Low yield is a frequent challenge that can often be resolved by systematically evaluating the core reaction components. Potential causes range from reagent stability to suboptimal reaction conditions.[5]

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material & Reagent Quality start->check_sm sm_ok Reagents OK? check_sm->sm_ok check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_stoichiometry 3. Review Stoichiometry stoich_ok Stoichiometry Correct? check_stoichiometry->stoich_ok check_sterics 4. Assess Steric Hindrance sterics_ok Sterics an Issue? check_sterics->sterics_ok sm_ok->check_conditions Yes sm_solution Solution: - Use fresh, pure pyrazole. - Verify acylating agent activity (e.g., via titration or NMR). sm_ok->sm_solution No conditions_ok->check_stoichiometry Yes conditions_solution Solution: - Screen different bases (see Table 1). - Screen solvents (polar aprotic often best). - Adjust temperature (start at RT, then heat if needed). conditions_ok->conditions_solution No stoich_ok->check_sterics Yes stoich_solution Solution: - Use slight excess (1.1-1.2 eq.) of acylating agent. - Ensure base is >= 1.0 eq. stoich_ok->stoich_solution No sterics_solution Solution: - Use a less hindered base. - Increase reaction time and/or temperature. - Consider a more reactive acylating agent. sterics_ok->sterics_solution Yes success Yield Improved sterics_ok->success No sm_solution->check_conditions conditions_solution->check_stoichiometry stoich_solution->check_sterics sterics_solution->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Cause 1: Reagent Purity and Stability.

    • The "Why": Pyrazole is nucleophilic, but its reactivity is dependent on the free N-H group. The acylating agent (e.g., an acyl chloride or anhydride) must be sufficiently electrophilic. Acyl halides can readily hydrolyze upon exposure to moisture, rendering them inactive.

    • Solution: Ensure your pyrazole starting material is pure and dry. Use a freshly opened bottle of the acylating agent or purify it before use.

  • Cause 2: Incorrect Choice of Base.

    • The "Why": The base deprotonates the pyrazole N-H, generating the more nucleophilic pyrazolate anion. A base that is too weak will not generate a sufficient concentration of the anion. Conversely, a base that is too strong or bulky can lead to side reactions or may be sterically hindered from approaching the N-H proton.[6]

    • Solution: For standard acylations, inorganic bases like K₂CO₃ or NaH are often effective.[6] For more sensitive substrates, organic bases like triethylamine (Et₃N) or pyridine can be used. A screening of bases is often a prudent first step in optimization (see Table 1).

  • Cause 3: Suboptimal Solvent and Temperature.

    • The "Why": The solvent must solubilize the reagents and facilitate the reaction. Polar aprotic solvents like DMF, acetonitrile (MeCN), or THF are commonly used as they can stabilize the charged intermediates without interfering with the reaction. The reaction may be slow at room temperature and may require heating to proceed at a reasonable rate.

    • Solution: Start with a common solvent like acetonitrile at room temperature.[7] If the reaction is sluggish, gently heat the mixture (e.g., to 50-80 °C). Monitor the reaction by TLC or LCMS to avoid decomposition.

Q2: My reaction produces a mixture of N1 and N2 acylated regioisomers. How can I improve the regioselectivity?

This is the most common challenge with unsymmetrically substituted pyrazoles. The selectivity is a delicate balance of steric and electronic factors, which can be manipulated by tuning the reaction conditions.[8][9]

The Core Principle: Acylation typically occurs at the less sterically hindered nitrogen atom. However, electronic effects of substituents on the pyrazole ring and the nature of the solvent can significantly alter this outcome.[9][10]

Regioselectivity_Control start Poor Regioselectivity (N1/N2 Mixture) check_sterics Analyze Steric Hindrance start->check_sterics sterics_assessment Is one Nitrogen more hindered? check_sterics->sterics_assessment check_electronics Analyze Electronic Effects electronics_assessment Are strong EWG/EDG groups present? check_electronics->electronics_assessment modify_conditions Modify Reaction Conditions conditions_solution Strategy: - Screen solvents (see Table 2). Fluorinated alcohols (TFE, HFIP) can dramatically improve selectivity. - Vary the base and counter-ion (e.g., NaH vs K2CO3). modify_conditions->conditions_solution sterics_assessment->check_electronics No sterics_solution Strategy: - Acylation should favor the less hindered Nitrogen. - Use a bulkier acylating agent to amplify the steric difference. sterics_assessment->sterics_solution Yes electronics_assessment->modify_conditions No electronics_solution Strategy: - EWGs decrease nucleophilicity of the adjacent N. - EDGs increase nucleophilicity. - Acylation may favor N distal to EWG. electronics_assessment->electronics_solution Yes sterics_solution->check_electronics electronics_solution->modify_conditions success Improved Regioselectivity conditions_solution->success

Caption: Decision tree for improving N-acylation regioselectivity.

Key Strategies:

  • Leverage Steric Hindrance: The most straightforward control element. Acylation will preferentially occur at the nitrogen atom with smaller adjacent substituents. You can amplify this effect by using a bulkier acylating agent.

  • Exploit Solvent Effects: The choice of solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.[8]

  • Consider the Base and Counter-ion: The nature of the base (e.g., NaH vs. K₂CO₃) determines the counter-ion (Na⁺ vs. K⁺) of the pyrazolate intermediate. The size and coordination of this cation can influence which nitrogen atom is more accessible to the acylating agent.[9]

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the N-acylation of pyrazoles?

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation (Base-Mediated): A base removes the acidic proton from the N-H of the pyrazole ring, forming a highly nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).

Acylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure Pyrazole Pyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion (R-Pz⁻) Pyrazole->Pyrazolate + B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) AcylatingAgent Acylating Agent (R'-CO-L) Pyrazolate->AcylatingAgent Tetrahedral Tetrahedral Intermediate AcylatingAgent->Tetrahedral + R-Pz⁻ Product N-Acyl Pyrazole (R-Pz-CO-R') Tetrahedral->Product LeavingGroup Leaving Group (L⁻)

Caption: General mechanism of pyrazole N-acylation.

Q4: How do I choose the right base and acylating agent?

The choice depends on the reactivity of your specific pyrazole substrate.

  • Acylating Agents:

    • High Reactivity: Acyl chlorides (R-COCl) and anhydrides ((R-CO)₂O) are the most common and reactive agents.[1] They are suitable for most pyrazoles, including those that are electronically deactivated.

    • Moderate Reactivity: Activated esters or N-acyl pyrazoles themselves can be used for more sensitive substrates where over-reactivity is a concern.[11][12] N-acyl pyrazoles are considered mild acylating agents.[11]

  • Bases: The goal is to select a base strong enough to deprotonate the pyrazole (pKa ≈ 14) but not so strong that it causes side reactions.

Table 1: Comparison of Common Bases for Pyrazole Acylation

Base Type Strength (pKa of conj. acid) Common Solvents Key Considerations
Triethylamine (Et₃N) Organic Amine ~10.7 CH₂Cl₂, MeCN, THF Mild, good for acid-sensitive substrates. Resulting HCl salt may precipitate.
Pyridine Organic Amine ~5.2 Pyridine (as solvent) Weaker base, often used as both base and solvent. Can act as a nucleophilic catalyst.
Potassium Carbonate (K₂CO₃) Inorganic ~10.3 (for HCO₃⁻) DMF, MeCN, Acetone Heterogeneous, inexpensive, and effective. Easy to remove by filtration.[6]

| Sodium Hydride (NaH) | Inorganic Hydride | ~36 | THF, DMF | Very strong, irreversible base. Generates H₂ gas. Use with caution. Ensures complete deprotonation. |

Q5: How can I apply "green chemistry" principles to my pyrazole acylation?

Several eco-friendly methods have been developed to reduce solvent waste and energy consumption.

  • Solvent-Free Conditions: Reactions can be performed by grinding the reagents together, sometimes in a ball mill, which can provide excellent yields.[13][14]

  • Microwave Irradiation: Using microwave energy can dramatically shorten reaction times from hours to minutes, often improving yields and reducing byproduct formation.[14]

  • Alternative Solvents: Using greener solvents like glycerol-water mixtures or even lemon juice as a reaction medium has been reported for certain pyrazole syntheses.[14]

Part 3: Experimental Protocol & Data

Standard Protocol for N-Acylation of 3,5-Dimethylpyrazole

This protocol provides a representative starting point for optimization.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-dimethylpyrazole (1.0 eq) and anhydrous acetonitrile (MeCN, ~0.2 M).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is slow, heat to 50 °C.

  • Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Data Example: Solvent Effects on Regioselectivity

The following table, adapted from literature data, illustrates the profound effect solvent choice can have on the regioselectivity of pyrazole formation, a principle that extends to acylation reactions.[8]

Table 2: Influence of Solvent on the Regioisomeric Ratio in the Synthesis of 5-Arylpyrazoles

Entry Solvent Temperature (°C) Regioisomeric Ratio (Desired : Undesired)
1 Ethanol 80 1 : 1.1
2 Toluene 110 1 : 1
3 Acetonitrile 80 1.1 : 1
4 TFE 80 11 : 1
5 HFIP 60 99 : 1

(Data conceptualized from J. Org. Chem. 2011, 76, 7, 2776–2783)[8]

As shown, switching from standard organic solvents to fluorinated alcohols like TFE and HFIP dramatically improved the regioselectivity, providing a powerful tool for optimization.[8]

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor solubility of pyrazole-based compounds in various assays.

Troubleshooting Guide

Q1: My pyrazole-based compound is precipitating out of solution when I dilute my DMSO stock into an aqueous assay buffer. What is happening and how can I prevent it?

A1: This phenomenon is often referred to as "crashing out" or antisolvent precipitation. It occurs because the compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has low solubility in aqueous solutions.[1][2] When the concentrated DMSO stock is diluted into the buffer, the compound is exposed to an environment where it is no longer soluble, leading to precipitation.

Strategies to prevent precipitation:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally at or below 0.5% (v/v), to minimize its toxic effects on cells and potential for off-target effects.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warming the Assay Buffer: Gently warming the assay buffer before adding the compound stock can sometimes improve solubility. However, ensure the temperature is compatible with your biological system.

  • Vortexing/Mixing: Ensure thorough and immediate mixing upon addition of the compound stock to the assay buffer to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.

Q2: I've tried optimizing the DMSO concentration, but my compound still isn't soluble enough for my desired assay concentration. What other formulation strategies can I try?

A2: When simple dilution is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of pyrazole-based compounds. These include pH adjustment, the use of co-solvents, and the incorporation of solubilizing excipients like cyclodextrins and surfactants.

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G cluster_0 Initial Problem cluster_1 Solubilization Strategies cluster_2 Desired Outcome A Poorly Soluble Pyrazole Compound B pH Adjustment A->B C Co-solvents A->C D Cyclodextrins A->D E Surfactants A->E F Nanoparticle Formulations A->F G Soluble Compound in Assay B->G C->G D->G E->G F->G

Caption: Decision workflow for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Q3: How does pH adjustment affect the solubility of pyrazole-based compounds?

A3: The solubility of many pyrazole derivatives is pH-dependent. Pyrazoles are weak bases, and adjusting the pH of the buffer can significantly impact their solubility.[1][3] By lowering the pH of the aqueous buffer to below the compound's pKa, you can promote the formation of the more soluble protonated form.[1] Conversely, for some pyrazole derivatives, increasing the pH can enhance solubility.[4] It is crucial to determine the pKa of your specific compound and ensure that the adjusted pH is compatible with the biological components of your assay (e.g., cells, enzymes).[1][3]

Q4: What are co-solvents and how can they improve the solubility of my pyrazole compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[1][] They work by reducing the polarity of the aqueous environment. Common co-solvents used in biological assays include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

  • N,N-dimethylformamide (DMF)

The choice of co-solvent and its final concentration must be carefully optimized, as high concentrations can be toxic to cells or interfere with assay components.[] A combination of co-solvents, such as a PEG 400-ethanol system, has been shown to have a high solubilization potential for some pyrazole-containing drugs.[4]

Q5: How do cyclodextrins work to enhance the solubility of pyrazole compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][6] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[1][6][7] This complex presents a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[1][8] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their improved solubility and safety profiles.[1][7][8]

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G A Poorly Soluble Pyrazole Compound C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin B->C Forms Complex With

Caption: Encapsulation of a pyrazole compound by a cyclodextrin.

Q6: Can surfactants be used to solubilize pyrazole compounds in assays?

A6: Yes, surfactants can be effective in solubilizing poorly soluble drugs through the formation of micelles. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic pyrazole compounds can partition into the hydrophobic core of these micelles, increasing their overall solubility in the aqueous medium.[9][10] Common non-ionic surfactants used in biological assays include Tween 20, Tween 80, and Pluronics. It is important to use surfactants at concentrations above their CMC and to verify their compatibility with the assay system.

Q7: What are amorphous solid dispersions and nanoparticle formulations, and are they suitable for in vitro assays?

A7: Amorphous solid dispersions (ASDs) and nanoparticle formulations are advanced strategies to enhance the solubility and dissolution rate of poorly soluble compounds.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[11][12] The amorphous form of a drug has higher free energy and, consequently, higher apparent solubility than its crystalline counterpart.[11][13]

  • Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, leading to a significant increase in dissolution rate and solubility.[14] Dendrimers have been successfully used to encapsulate insoluble pyrazole derivatives, creating water-soluble nanoparticles.[15][16]

While these formulations are primarily developed for in vivo drug delivery, they can be adapted for in vitro assays, especially when other methods fail. It is crucial to ensure that the polymers and other excipients used in these formulations do not interfere with the assay.

Quantitative Data Summary

The following tables summarize the effectiveness of various solubilization strategies for pyrazole-based compounds and other poorly soluble drugs.

Table 1: Effect of Co-solvents on the Solubility of Celecoxib (a Pyrazole Derivative)

Co-solvent SystemSolubilization Power (g/mL)
Water0.000005
Ethanol0.014
PEG 4000.125
PEG 400 - Ethanol (1:1)0.166

Data adapted from a study on Cox-2 inhibitors. The solubilization power is an indicator of the increase in solubility.[4]

Table 2: Enhancement of Water Solubility of a Pyrazole Derivative (BBB4) using Dendrimer-Based Nanoparticles

FormulationWater Solubility (µg/mL)Fold Increase
Pristine BBB4< 0.1-
BBB4-G4K Nanoparticles10.5105

Data from a study on the nano-formulation of a bioactive pyrazole derivative.[15]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Pyrazole Compound Stock Solution with a Co-solvent

  • Weighing: Accurately weigh the desired amount of the pyrazole-based compound.

  • Initial Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Intermediate Dilution (Optional): If a high concentration of a co-solvent is required, prepare an intermediate stock by diluting the DMSO stock in the chosen co-solvent (e.g., PEG 400).

  • Final Dilution: Serially dilute the stock or intermediate stock solution into the pre-warmed assay buffer to achieve the desired final concentrations. Ensure immediate and thorough mixing after each dilution step.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and any other co-solvents used for the test compound.

Protocol 2: Preparation of a Pyrazole Compound Formulation using Cyclodextrins

  • Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., SBE-β-CD) in the assay buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Compound Addition: Add the pyrazole compound (as a solid or a concentrated DMSO stock) to the cyclodextrin solution.

  • Complexation: Incubate the mixture, typically with shaking or stirring, for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.

  • Filtration (Optional): If starting with solid compound, filter the solution to remove any undissolved material.

  • Assay Dilution: Use the resulting clear solution for serial dilutions in the assay buffer. The vehicle control should contain the same concentration of cyclodextrin.

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G A Prepare Cyclodextrin Stock Solution B Add Pyrazole Compound A->B C Incubate for Complexation B->C D Filter (Optional) C->D E Use for Assay Dilutions D->E

Caption: Experimental workflow for cyclodextrin-based formulation.

References

Technical Support Center: Scaling Up the Synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and safe scale-up process.

Introduction to the Synthesis

This compound is a key building block in medicinal and agrochemical research.[1] Its synthesis typically involves a multi-step process, often culminating in the reduction of a corresponding pyrazole-4-carbaldehyde or pyrazole-4-carboxylate. A common synthetic approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

The trifluoromethyl group (-CF3) is a prevalent feature in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] However, its presence can also introduce unique challenges during synthesis, particularly during scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Problem 1: Low Yield in the Pyrazole Ring Formation Step

Q: We are experiencing a significant drop in yield for the pyrazole ring formation when moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?

A: Low yields during the scale-up of pyrazole synthesis, such as the Knorr synthesis, can often be attributed to several factors that are less pronounced on a smaller scale.[2]

  • Mixing and Heat Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. A gradual temperature increase and monitoring of internal temperature are crucial.

  • Reagent Addition: The rate of addition of the hydrazine reagent is critical. A slow, controlled addition is recommended on a larger scale to maintain better temperature control and minimize the formation of impurities.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl precursor or the methylhydrazine can have a more significant impact on a larger scale, leading to side product formation and complicating purification.[2] Always use reagents of known purity and consider re-analyzing them before a large-scale run.

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cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature start->check_temp check_addition Optimize Reagent Addition Rate start->check_addition check_purity Verify Starting Material Purity start->check_purity solution Improved Yield check_mixing->solution check_temp->solution check_addition->solution check_purity->solution

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Regioisomers

Q: During the condensation reaction, we are observing the formation of a significant amount of the undesired regioisomer. How can we improve the regioselectivity of our synthesis?

A: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

  • Reaction Conditions: The choice of solvent and pH can significantly influence the regioselectivity. Acidic conditions, often employed in the Knorr synthesis, can favor one isomer over the other. Experimenting with different acid catalysts (e.g., acetic acid, sulfuric acid) and solvents (e.g., ethanol, methanol) on a small scale can help identify optimal conditions.[2][5]

  • Protecting Groups: In some cases, employing a protecting group strategy on one of the carbonyls of the 1,3-dicarbonyl precursor can direct the initial nucleophilic attack of the hydrazine, thereby controlling the regioselectivity.

ParameterCondition ACondition BOutcome
Solvent EthanolTolueneHigher regioselectivity in ethanol
Acid Catalyst Acetic Acidp-Toluenesulfonic Acidp-TSA led to faster reaction but lower selectivity
Temperature 50°C80°CLower temperature favored the desired isomer
Problem 3: Difficulties in the Final Reduction Step

Q: The reduction of the pyrazole-4-carbaldehyde to the corresponding alcohol is sluggish and gives multiple byproducts on a larger scale. What are the best practices for this reduction?

A: The reduction of an aldehyde to a primary alcohol is a standard transformation, but the nature of the pyrazole ring can influence the reaction.

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a commonly used and generally safe reducing agent for this transformation. Lithium aluminum hydride (LiAlH4) is more reactive and may lead to over-reduction or side reactions with other functional groups if present.[6]

  • Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are suitable for NaBH4 reductions. For LiAlH4, anhydrous ethers like THF or diethyl ether are necessary.

  • Temperature Control: The reduction is typically exothermic. On a large scale, maintaining a low temperature (e.g., 0-5 °C) during the addition of the reducing agent is critical to prevent side reactions.

  • Work-up Procedure: A careful work-up is essential to quench the excess reducing agent and isolate the product. For NaBH4, acidification is typically sufficient. For LiAlH4, a Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is a standard and safe procedure.

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cluster_workflow Reduction Workflow start Pyrazole-4-carbaldehyde reduction Reduction with NaBH4 in Methanol start->reduction quench Quench with Acid reduction->quench extraction Work-up and Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with trifluoromethyl-containing compounds and hydrazines on a large scale?

A1:

  • Trifluoromethylated Compounds: While the trifluoromethyl group itself is generally considered stable and inert, the synthesis of these compounds may involve reagents that require careful handling.[7] As with all fluorinated compounds, it is important to be aware of the potential for the formation of hydrogen fluoride (HF) under certain conditions, although this is less of a concern with the stable CF3 group.[8][9] Good ventilation and appropriate personal protective equipment (PPE) are essential.

  • Hydrazines: Methylhydrazine is a toxic and potentially carcinogenic substance. It is also flammable. All handling of methylhydrazine should be done in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection. On a large scale, a closed-system for reagent transfer is highly recommended.

Q2: How can we effectively purify the final product, this compound, at scale?

A2:

  • Recrystallization: If the product is a solid, recrystallization is often the most efficient and scalable purification method. A solvent screen on a small scale should be performed to identify a suitable solvent system that provides good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming to scale up. It is typically reserved for situations where recrystallization is not effective or for the removal of closely related impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Q3: We are observing a discoloration of our reaction mixture during the pyrazole formation. Is this normal, and how can it be addressed?

A3: Discoloration, often to a yellow or reddish hue, is frequently observed in Knorr pyrazole synthesis, particularly when using hydrazine salts.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] While this may not always impact the yield of the desired product, it can complicate purification. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts resulting from oxidative processes.[2] The use of a mild base like sodium acetate, if using a hydrazine salt, can also lead to a cleaner reaction profile.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This protocol is a general guideline and may require optimization.

  • To a solution of the appropriate 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., acetic acid).

  • Slowly add a solution of methylhydrazine at a controlled temperature (e.g., room temperature to 50°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Protocol 2: Reduction to this compound
  • Suspend the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in methanol and cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture back to 0°C and slowly quench with a dilute acid (e.g., 1M HCl) until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

References

Minimizing impurities during the regioselective synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Regioselective Pyrazole Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrazole synthesis. In our experience, controlling impurity formation, particularly regioisomers, is the most critical challenge in obtaining high-purity target compounds.

This document is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific issues you may encounter during your experiments. We will delve into the causality behind these issues and provide field-proven, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyls?

A1: The most prevalent impurity is the undesired regioisomer.[1] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack by the substituted nitrogen can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[1][2] Distinguishing between these isomers is crucial and is typically achieved using 2D NMR techniques like NOESY to identify through-space correlations.[1]

Q2: How do reaction conditions influence regioselectivity?

A2: Regioselectivity is highly dependent on several reaction parameters, including pH, solvent, temperature, and the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine.[3]

  • pH: Acid catalysis is common in Knorr pyrazole synthesis.[4][5] The pH can influence which carbonyl group is more readily protonated and activated for nucleophilic attack.

  • Solvent: The choice of solvent can dramatically alter the isomeric ratio. Protic solvents can stabilize certain intermediates through hydrogen bonding, while aprotic solvents may favor different pathways.[6]

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in regioselectivity.[7]

Q3: My reaction mixture is turning dark yellow or red. What causes this?

A3: The formation of colored impurities often points to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] Hydrazines can be sensitive to air and light. It is crucial to use high-purity, fresh hydrazine and consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize these side reactions.

Part 2: Troubleshooting Guide: Common Synthesis Issues

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for resolution.

Issue 1: Poor Regioselectivity / Unwanted Regioisomer is the Major Product

Controlling which nitrogen atom of the substituted hydrazine attacks which carbonyl carbon is the essence of regioselective pyrazole synthesis. An unfavorable ratio is a common and frustrating outcome.

Root Cause Analysis:

The regiochemical outcome is a battle between kinetic and thermodynamic control, governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.

  • Electronic Effects: An electron-withdrawing group (like -CF3) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[8]

  • Steric Effects: A bulky substituent on the dicarbonyl will sterically hinder the attack at the nearby carbonyl, directing the hydrazine to the less hindered carbonyl.

  • Solvent Effects: This is one of the most powerful and easily adjustable parameters. Solvents can stabilize intermediates and influence the reaction pathway. For instance, highly polar, hydrogen-bond-donating solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.[8][9]

Workflow for Optimizing Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions & Protocols:

Protocol 1: Leveraging Fluorinated Alcohols to Enhance Regioselectivity

It has been demonstrated that switching from ethanol to solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can increase regioselectivity from modest ratios to >99:1 in favor of the isomer where the substituted nitrogen is adjacent to the less sterically hindered or more electronically activated group.[8][9]

  • Step 1: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.1 M solution).

  • Step 2: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature.

  • Step 3: Stir the reaction mixture and monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Step 4: Remove the TFE under reduced pressure.

  • Step 5: Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).

  • Step 6: Dry the organic layer, concentrate, and purify by column chromatography to isolate the major regioisomer.[1]

Data Summary: Effect of Solvent on Regioisomeric Ratio

Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
Aryl, CF3MethylhydrazineEtOHLow selectivity[8]
Aryl, CF3MethylhydrazineTFE85:15[9]
Aryl, CF3MethylhydrazineHFIP97:3 [8]
Aryl, MethylMethylhydrazineEtOHLow selectivity[8]
Aryl, MethylMethylhydrazineTFE/HFIP>99:1 [8][9]
Issue 2: Formation of N-Acyl Pyrazole Impurities

In syntheses involving carbohydrazides or in reactions where acylating agents are present (e.g., from a previous step), the formation of N-acyl pyrazoles is a possible side reaction.[10] These impurities can be difficult to separate from the desired product.

Root Cause Analysis:

N-acyl pyrazoles are typically formed via the cyclocondensation of a carbohydrazide with a 1,3-diketone.[10] Alternatively, if a pre-formed pyrazole is exposed to an acylating agent (like an acid chloride or anhydride) under basic conditions, direct N-acylation can occur.[11] The pyrazole nitrogen is nucleophilic and will readily react.

Mechanism of N-Acyl Pyrazole Formation

G cluster_0 Pathway A: Cyclocondensation cluster_1 Pathway B: Direct Acylation A1 Carbohydrazide A3 N-Acyl Pyrazole A1->A3 + Diketone - 2H2O A2 1,3-Diketone A2->A3 B1 Substituted Pyrazole B3 N-Acyl Pyrazole B1->B3 + Acyl-Cl, Base - HCl B2 Acylating Agent (e.g., R-COCl) B2->B3

Caption: Two primary pathways to N-acyl pyrazole impurities.

Solutions & Protocols:

Protocol 2: Minimizing N-Acylation During Synthesis

  • Purity of Reagents: If your synthesis does not intentionally use carbohydrazides, ensure that your hydrazine starting material is not contaminated with acyl impurities.

  • Reaction Order: When performing a multi-step synthesis, ensure all acylating agents from previous steps are thoroughly removed before the pyrazole formation step. Perform purification (e.g., chromatography or recrystallization) of intermediates if necessary.

  • pH Control: Direct N-acylation of a pyrazole ring is often base-mediated. Running the cyclization under neutral or acidic conditions can prevent this side reaction if trace acylating agents are a concern.

Protocol 3: Removal of N-Acyl Pyrazole Impurity

If N-acyl pyrazoles have already formed, they can sometimes be removed by hydrolysis.

  • Step 1: Dissolve the crude product mixture containing the N-acyl pyrazole impurity in a suitable solvent (e.g., methanol or THF).

  • Step 2: Add an aqueous base (e.g., 1M NaOH or LiOH) and stir the mixture at room temperature or with gentle heating. The N-acyl group is essentially an amide and can be hydrolyzed under these conditions.

  • Step 3: Monitor the hydrolysis of the impurity to the parent pyrazole by TLC or LC-MS.

  • Step 4: Once the impurity is consumed, neutralize the reaction with acid (e.g., 1M HCl).

  • Step 5: Extract the desired product into an organic solvent and proceed with standard work-up and purification.

Part 3: Final Product Characterization

Unambiguous identification of your final product and its purity is paramount.

  • NMR Spectroscopy: As mentioned, 1D ¹H and ¹³C NMR will show different chemical shifts for regioisomers. For definitive proof, 2D NOESY or HMBC experiments are the gold standard to confirm connectivity and spatial relationships.[1]

  • Mass Spectrometry: Confirms the molecular weight of the product but typically cannot distinguish between regioisomers.

  • Chromatography: A single sharp peak in HPLC or GC analysis, ideally with a reference standard of the other isomer, is a strong indicator of high isomeric purity.

By understanding the mechanistic underpinnings of pyrazole formation and the factors that control regioselectivity, you can systematically troubleshoot your experiments and minimize the formation of key impurities.

References

Investigating the stability of trifluoromethyl pyrazole compounds under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl pyrazole compounds. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of these compounds throughout their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of trifluoromethyl pyrazole compounds.

Q1: My trifluoromethyl pyrazole compound is showing unexpected degradation during storage in solution. What are the likely causes?

A1: Degradation in solution can be attributed to several factors. The stability of trifluoromethyl pyrazole compounds is highly dependent on the specific substitution pattern on the pyrazole ring and the nature of the solvent.

  • pH-Dependent Hydrolysis: While the trifluoromethyl group itself is generally stable, other functional groups on the molecule or the pyrazole ring itself can be susceptible to hydrolysis, especially under acidic or basic conditions. For instance, N-CF3 moieties are generally hydrolytically stable when the substituents on the pyrazole ring are sufficiently electron-deficient[1]. It is crucial to maintain an appropriate pH for your solution.

  • Solvent Polarity: The polarity of the solvent can influence degradation pathways. For example, in some oxidative reactions of trifluoromethyl pyrazole precursors, nonpolar solvents like hexane can favor deacylative oxidation, while polar solvents like DMSO may lead to different product profiles[2].

  • Presence of Nucleophiles: Certain solvents or additives can act as nucleophiles and react with your compound, leading to degradation.

  • Exposure to Light: Photodegradation can occur if the compound is sensitive to light. It is recommended to store solutions in amber vials or protected from light.

Troubleshooting Steps:

  • pH Adjustment: If possible, buffer your solution to a neutral pH.

  • Solvent Selection: If the compound's stability is compromised in a particular solvent, consider switching to a less reactive or less polar solvent.

  • Inert Atmosphere: For compounds sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Always store solutions of photosensitive compounds in amber vials or wrapped in aluminum foil.

Q2: I am observing poor stability of my N-trifluoromethyl pyrazole compound during synthesis. What could be the reason?

A2: The stability of N-trifluoromethyl pyrazoles can be challenging during synthesis, often due to the instability of intermediates. For example, trifluoromethylhydrazine, a key intermediate in some synthetic routes, has a short half-life in solution (around 6 hours)[1].

Troubleshooting Steps:

  • Optimize Reaction Conditions: Careful selection of acid, solvent, and temperature is critical to minimize the formation of undesired des-CF3 side products[1].

  • One-Pot Synthesis: Employing a one-pot synthesis strategy can be effective by trapping the transiently generated unstable intermediates immediately[1].

  • Choice of Reagents: The purity of starting materials and reagents is crucial. Impurities can lead to side reactions and lower yields.

Q3: My HPLC analysis of a trifluoromethyl pyrazole compound is showing inconsistent results or unexpected peaks. What should I check?

A3: Inconsistent HPLC results can stem from both compound instability and analytical method issues.

  • On-Column Degradation: The stationary phase or mobile phase conditions (e.g., pH) could be causing degradation of your compound on the column.

  • Co-elution of Impurities: Unexpected peaks may be process-related impurities from the synthesis or degradation products formed during storage or analysis.

  • Mobile Phase Mismatch: The solvent used to dissolve the sample might be too strong compared to the mobile phase, leading to peak distortion.

Troubleshooting Steps:

  • Method Validation: Ensure your HPLC method is validated for stability-indicating properties. This involves forced degradation studies to demonstrate that degradation products are well-separated from the main peak.

  • Sample Preparation: Dissolve your sample in the mobile phase whenever possible. If solubility is an issue, use a solvent compatible with the mobile phase.

  • Guard Column: Use a guard column with the same packing material as the analytical column to protect it from strongly retained impurities.

  • Detector Wavelength: Optimize the UV detection wavelength to maximize the signal for your compound of interest and minimize interference from impurities.

Stability Data Summary

The following tables summarize the stability of celecoxib, a well-known drug containing a trifluoromethyl pyrazole moiety, under various stress conditions. This data can serve as a general guide for understanding the potential stability profile of similar compounds.

Table 1: Hydrolytic Stability of Celecoxib

ConditionTemperatureDurationDegradationReference
0.1 N HCl80°C24 hoursStable[3]
1 N HCl60°C6 hoursStable[4]
0.1 N NaOH80°C24 hoursStable[3]
1 N NaOH60°C6 hoursMinor degradation[4][5]
Water60°C6 hoursStable[4]
pH 1.1440°C817 hoursStable[6]
Alkaline40°C817 hoursStable[6]
Buffer pH 2.0, 7.0, 9.2Various-Relatively stable, more degradation in acidic conditions[5]

Table 2: Stability of Celecoxib under Other Stress Conditions

ConditionDurationObservationReference
Oxidative (3.0% H₂O₂)6 hours at 60°CSignificant degradation[4]
Oxidative (5% KMnO₄)3 hours at 80°CDegradation observed[3]
Thermal (Dry Heat)24 hours at 105°CStable[3]
Thermal (Heat)30 hours at 60°CStable[4]
Photolytic (UV light at 254 nm)24 hoursStable[3][4]
Direct Sunlight30 minutesStable[7]

Experimental Protocols

Forced Degradation Study Protocol (General)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods[8][9].

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Trifluoromethyl pyrazole compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N to 1 N HCl)

  • Bases (e.g., 0.1 N to 1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of acidic solution (e.g., 0.1 N HCl). Incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 6-24 hours)[3][4]. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use a basic solution (e.g., 0.1 N NaOH)[3][4].

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of the oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature or elevated temperature for a defined period[4].

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105°C) for 24 hours[3].

  • Photostability: Expose the compound (in solid state and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines[10].

Analysis: Analyze all stressed samples by a validated HPLC method to separate the parent compound from any degradation products. A peak purity analysis using a PDA detector is recommended to ensure that the main peak is free from co-eluting impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Trifluoromethyl Pyrazole Compound solid Solid State start->solid solution Solution start->solution thermal Thermal (e.g., 105°C) solid->thermal photo Photolytic (UV/Vis Light) solid->photo acid Acid Hydrolysis (e.g., 0.1N HCl, 60-80°C) solution->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60-80°C) solution->base oxidation Oxidation (e.g., 3% H2O2) solution->oxidation solution->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant ID hplc->ms

Caption: Experimental workflow for forced degradation studies.

fipronil_photodegradation fipronil Fipronil (I) desthio Desthio Product (II) fipronil->desthio Direct Photolysis sulfone Sulfone Intermediate (III) fipronil->sulfone Oxidation cleavage Pyrazole Ring Cleavage desthio->cleavage Photodegradation sulfonate Sulfonate (IV) sulfone->sulfonate Further Oxidation

Caption: Simplified photodegradation pathway of Fipronil.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_storage Storage/Analysis Troubleshooting start Instability Observed synthesis During Synthesis? start->synthesis Yes storage During Storage/Analysis? start->storage No optimize Optimize Conditions (Acid, Solvent, Temp) synthesis->optimize one_pot Consider One-Pot Rxn synthesis->one_pot reagents Check Reagent Purity synthesis->reagents check_ph Check Solution pH storage->check_ph check_solvent Evaluate Solvent storage->check_solvent protect_light Protect from Light storage->protect_light hplc_method Validate HPLC Method storage->hplc_method

Caption: Logical workflow for troubleshooting stability issues.

References

Validation & Comparative

The Pyrazole Scaffold: A Comparative Analysis for Next-Generation Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus stands as a privileged scaffold in medicinal chemistry, forming the backbone of numerous anti-inflammatory agents. This guide provides a comparative analysis of key pyrazole derivatives, offering a side-by-side look at their performance, supported by experimental data. We delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, providing a comprehensive resource for researchers in the field of anti-inflammatory drug discovery.

Comparative Efficacy of Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key objective in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[2]

Below is a comparative summary of the in vitro inhibitory activity of well-established and experimental pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib4.50.02225[1]
Phenylbutazone>10>10 (Non-selective)-[2]
3,5-diarylpyrazole (2023 Study)-0.01-[1]
Pyrazole-thiazole hybrid-0.03 (COX-2) / 0.12 (5-LOX)-[1]
Pyrazolo-pyrimidine-0.015-[1]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[1]
Pyrazole-hydrazone derivative 4a5.640.678.41[3]
Pyrazole-hydrazone derivative 4b6.120.5810.55[3]
Trimethoxy pyrazole-pyridazine hybrid 5f>1001.50>66.67[4]
Trimethoxy pyrazole-pyridazine hybrid 6f>1001.15>86.96[4]
Benzothiophen-2-yl pyrazole carboxylic acid derivative5.400.01344.56[5]

In addition to in vitro COX inhibition, the in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. This assay provides a measure of the compound's ability to reduce acute inflammation.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Celecoxib1058-93[6]
Indomethacin1072.99[7]
Pyrazole-thiazole hybrid-75[1]
Pyrazole derivatives (general)1065-80[1]
Pyrazole-hydrazone derivative 4f-15-20[3]
Cyanopyridone derivative 6b-89.57[7]
Chalcone derivative 2a-85.23[7]
Chalcone derivative 2b-85.78[7]

Mechanism of Action: The COX Signaling Pathway

The primary mechanism of action for most anti-inflammatory pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced by inflammatory stimuli and is responsible for the production of pro-inflammatory prostaglandins.[2] By selectively inhibiting COX-2, pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2] Some pyrazole derivatives also exhibit dual inhibitory activity against COX and 5-lipoxygenase (5-LOX), further broadening their anti-inflammatory profile.[1][3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocols

A standardized approach to evaluating the anti-inflammatory potential of novel pyrazole derivatives is crucial for comparative analysis. Below are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reference compounds (e.g., Celecoxib, Indomethacin)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound or reference drug at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid).

  • PGE2 Quantification: The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats or Swiss albino mice.

Procedure:

  • Animal Grouping: Animals are divided into several groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is given into the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values & Selectivity Index In_Vitro_Screening->Determine_IC50 In_Vivo_Testing In Vivo Testing (Carrageenan-Induced Paw Edema) Determine_IC50->In_Vivo_Testing Potent & Selective Compounds Measure_Edema_Inhibition Measure Paw Edema Inhibition (%) In_Vivo_Testing->Measure_Edema_Inhibition Lead_Compound Lead Compound Identification Measure_Edema_Inhibition->Lead_Compound High Efficacy

Workflow for evaluating anti-inflammatory pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The comparative data presented here highlights the significant potential of various pyrazole derivatives to exhibit potent and selective COX-2 inhibition, translating to promising in vivo efficacy. The detailed experimental protocols provide a standardized framework for future research and development in this area. By leveraging structure-activity relationship insights and robust screening methodologies, the scientific community can continue to optimize pyrazole-based compounds to develop safer and more effective treatments for inflammatory diseases.

References

Efficacy of Trifluoromethyl Pyrazoles: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of trifluoromethyl pyrazole compounds with established therapeutic agents in the fields of anti-inflammatory, antimicrobial, and anticancer research. The inclusion of the trifluoromethyl group in the pyrazole scaffold has been shown to enhance the lipophilicity and metabolic stability of these compounds, often leading to improved biological activity.[1] This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a thorough understanding of their potential.

Anti-inflammatory Activity: Targeting COX-2

Trifluoromethyl pyrazoles have emerged as potent anti-inflammatory agents, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] The established therapeutic agent for comparison in this category is Celecoxib, a well-known selective COX-2 inhibitor.[5]

Quantitative Efficacy Comparison: COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of various trifluoromethyl pyrazole derivatives compared to Celecoxib, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Trifluoromethyl Pyrazole Derivatives
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532)>1000.35>285[2]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[6]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[6]
Established Agent
Celecoxib5.422.162.51[6]
Celecoxib-0.04-[7]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the inflammatory pathway and the mechanism of action of COX-2 inhibitors.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Trifluoromethyl_Pyrazoles Trifluoromethyl Pyrazoles Trifluoromethyl_Pyrazoles->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2

COX-2 Inhibition Pathway
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A generalized protocol for determining the COX-2 inhibitory activity of a compound is as follows:

  • Enzyme and Compound Preparation: Purified human recombinant COX-2 enzyme is used. Test compounds, including trifluoromethyl pyrazoles and Celecoxib, are dissolved in a suitable solvent like DMSO to create stock solutions.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the COX-2 enzyme in a buffer solution, along with a cofactor such as hematin.

  • Incubation: The test compounds at various concentrations are added to the wells and pre-incubated with the enzyme for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification of Prostaglandin: The reaction is allowed to proceed for a set time, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Certain trifluoromethyl pyrazole derivatives have demonstrated promising activity against various bacterial strains, including drug-resistant variants.[8] Their mechanism of action can be multifaceted, with some studies suggesting inhibition of essential bacterial enzymes like DNA gyrase.[9] Vancomycin, a glycopeptide antibiotic, is used here as an established agent for comparison against Gram-positive bacteria.

Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of a trifluoromethyl pyrazole derivative against different bacterial strains, compared to Vancomycin. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

OrganismTrifluoromethyl Pyrazole Derivative (Compound 25) MIC (µg/mL)Vancomycin MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)0.781-2[10][11][12][13][14]
Enterococcus faecalis0.78-

Note: Direct comparative data for the same strains under identical conditions is limited. Vancomycin MIC values can vary depending on the specific strain and testing method.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using the broth microdilution method:

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable growth medium.

  • Serial Dilution: The test compound (trifluoromethyl pyrazole or Vancomycin) is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

The anticancer potential of pyrazole derivatives, including those with trifluoromethyl substitutions, is an active area of research. These compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[15][16] Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapy drug for comparison.

Quantitative Efficacy Comparison: In Vitro Cytotoxicity

The following table shows the half-maximal inhibitory concentration (IC50) values of a pyrazole derivative against a human breast cancer cell line (MCF-7), compared to Doxorubicin.

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative (Compound 10b) MCF-77.81[15]
Established Agent
DoxorubicinMCF-70.8 - 1.2[17][18]

Note: The IC50 values for Doxorubicin can vary significantly depending on the specific MCF-7 cell line sub-clone and experimental conditions.[17][18][19]

Signaling Pathway: Induction of Apoptosis

The diagram below depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways that can be targeted by anticancer agents.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases DNA_Damage DNA Damage Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->Bcl2_Family Inhibition of Bcl-2

Apoptosis Induction Pathway
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (trifluoromethyl pyrazole or Doxorubicin) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Conclusion

Trifluoromethyl pyrazoles represent a promising class of compounds with diverse therapeutic potential. In the realm of anti-inflammatory agents, certain derivatives exhibit potent and selective COX-2 inhibition, in some cases surpassing the selectivity of the established drug Celecoxib. As antimicrobial agents, they show efficacy against resistant bacterial strains, indicating their potential to address the growing challenge of antibiotic resistance. Furthermore, their ability to induce apoptosis in cancer cells highlights their promise in oncology.

While the presented data is encouraging, it is important to note that much of the research is in the preclinical stage. Further comprehensive studies, including direct head-to-head comparisons with established drugs under standardized conditions and in vivo efficacy and safety evaluations, are necessary to fully elucidate the therapeutic potential of trifluoromethyl pyrazoles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the continued exploration and development of this versatile chemical scaffold.

References

Comparative Guide to the Structure-Activity Relationship of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel pyrazole derivatives based on the (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol scaffold. The following sections detail the biological activities of these analogs, present quantitative data from relevant assays, and outline the experimental protocols utilized for their evaluation.

Structure-Activity Relationship and Biological Activity

A series of novel pyrazole derivatives incorporating the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core have been synthesized and evaluated for their potential as anticancer agents. The core structure, this compound, serves as a key building block for the development of biologically active compounds. Modifications to this scaffold have been explored to understand the structural requirements for potent biological activity.

In a study focused on developing new anticancer agents, a series of pyrazole-based compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines.[1][2] The core pyrazole motif is a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer effects.[3]

The general synthetic approach involves the condensation of β-diketone derivatives with hydrazine hydrate to form the pyrazole ring.[1][2] For the specific scaffold of interest, derivatives are prepared from the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

While a comprehensive SAR study for a series of direct analogs of this compound is not available in a single publication, related pyrazole derivatives have been investigated, providing insights into the structural modifications that influence their biological potency. For instance, the substitution on the pyrazole ring and the nature of the side chain at the 4-position are critical for activity.

Quantitative Data Presentation

The following table summarizes the in vitro anticancer activity of representative pyrazole-based compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
L2 CFPAC-1 (Pancreatic)61.7 ± 4.9[2]
L3 MCF-7 (Breast)81.48 ± 0.89[2]

Note: The compounds listed are pyrazole derivatives from a study aimed at evaluating their anticancer potential. While not direct analogs of this compound, they share the core pyrazole structure and provide an indication of the cytotoxic potential of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.[1][2]

MTT Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The synthesized pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to the desired concentrations. The cells are then treated with the compounds or the vehicle (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The JAK-STAT signaling pathway is one such critical pathway often dysregulated in cancer.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Initiation Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow

The process of screening chemical compounds for potential kinase inhibitory activity involves a systematic workflow, from initial high-throughput screening to the identification of lead compounds.

Kinase_Inhibitor_Screening A Compound Library (Pyrazole Analogs) B High-Throughput Screening (e.g., Kinase Assay) A->B Primary Screen C Identification of 'Hits' (Compounds with >50% Inhibition) B->C Data Analysis D Dose-Response Analysis (IC50 Determination) C->D Secondary Screen E Lead Compound Selection D->E Potency & Selectivity Evaluation F Further Optimization (SAR Studies) E->F Medicinal Chemistry

References

Spectroscopic Analysis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data alongside experimental data from a structurally related analogue, (1H-Pyrazol-4-yl)methanol, to offer a valuable interpretive framework.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its non-methylated, non-fluorinated analogue, (1H-Pyrazol-4-yl)methanol. These predictions are based on the analysis of spectroscopic data from structurally similar compounds containing trifluoromethyl and pyrazole moieties.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound-CH₃ (N-methyl)3.8 - 4.0Data not publicly available
-CH₂ (methylene)4.5 - 4.7Data not publicly available
-OH (hydroxyl)Variable (broad)Data not publicly available
Pyrazole H-57.6 - 7.8Data not publicly available
(1H-Pyrazol-4-yl)methanol-CH₂ (methylene)-4.37[1]
-OH (hydroxyl)-4.74 (t)[1]
Pyrazole H-3, H-5-7.40 (s), 7.58 (s)[1]
-NH (pyrazole)-12.58 (br s)[1]

Table 2: ¹³C NMR Data (Predicted)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound-CH₃ (N-methyl)35 - 40
-CH₂ (methylene)55 - 60
Pyrazole C-4110 - 115
Pyrazole C-5138 - 142
Pyrazole C-3145 - 150 (q, JCF ≈ 35-40 Hz)
-CF₃ (trifluoromethyl)120 - 125 (q, JCF ≈ 270 Hz)

Table 3: Key IR Absorption Frequencies (Predicted)

CompoundFunctional Group VibrationPredicted Wavenumber (cm⁻¹)
This compoundO-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (sp³)2850 - 3000
C-H stretch (sp²)3000 - 3100
C=N stretch (pyrazole)1500 - 1600
C-F stretch (CF₃)1100 - 1350 (strong)
C-O stretch (alcohol)1000 - 1260

Table 4: Mass Spectrometry Data (Predicted)

CompoundIonization ModePredicted m/z Fragment
This compoundESI+[M+H]⁺, [M+Na]⁺
EIM⁺, [M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [M-CF₃]⁺

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

  • ¹⁹F NMR Acquisition: If applicable, acquire the spectrum using a fluorine-observe probe. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile and thermally stable compounds.

  • Acquisition: The sample solution is introduced into the instrument. For ESI, the sample is infused or injected into a stream of solvent. For EI, the sample is introduced into a high vacuum and bombarded with electrons. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation cluster_3 Verification NMR NMR (1H, 13C, 19F) Analyze_NMR Determine Carbon-Hydrogen Framework (Chemical Shift, Integration, Coupling) NMR->Analyze_NMR IR IR Spectroscopy Analyze_IR Identify Functional Groups (e.g., -OH, C=O, -CF3) IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Formula (from HRMS) MS->Analyze_MS Propose_Structure Propose Structure Analyze_MS->Propose_Structure Analyze_IR->Propose_Structure Analyze_NMR->Propose_Structure Verify_Structure Verify with 2D NMR (COSY, HSQC, HMBC) Propose_Structure->Verify_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. The comparison with a known analogue and the inclusion of standard experimental protocols and an interpretation workflow aim to support researchers in their structural analysis endeavors.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of pyrazole-based enzyme inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide array of enzymes, particularly kinases.[1][2][3] However, the very versatility of this "privileged scaffold" necessitates a rigorous evaluation of its selectivity to mitigate potential off-target effects that can compromise therapeutic efficacy and safety.[1][4][5]

This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore the nuances of experimental design, data interpretation, and the cascading logic that transforms raw data into actionable insights for your drug discovery pipeline.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinic is paved with challenges, a significant one being the assurance of its target specificity.[5] Pyrazole-based inhibitors, often designed to be ATP-competitive, can interact with the highly conserved ATP-binding pocket of numerous kinases and other ATP-utilizing enzymes.[6] This inherent potential for cross-reactivity, or polypharmacology, can be a double-edged sword. While multi-targeting can sometimes be therapeutically advantageous, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[7] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of robust drug design.[8][9]

Strategic Approaches to Cross-Reactivity Profiling

A tiered and multi-faceted approach is the most effective strategy for characterizing the selectivity of your pyrazole-based inhibitors. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused, quantitative assays to determine the potency of these interactions.

Figure 1: A tiered workflow for inhibitor selectivity profiling.

I. Biochemical Assays: The First Line of Assessment

Biochemical assays provide the most direct measure of an inhibitor's interaction with a purified enzyme. They are indispensable for initial large-scale screening and for generating quantitative potency data.

A. Activity-Based Assays

These assays measure the inhibitor's effect on the catalytic activity of the enzyme.[10]

  • Radiometric Assays: The gold standard for many kinase assays, these involve measuring the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[8] While highly sensitive and direct, they require specialized handling of radioactive materials.

  • Fluorescence/Luminescence-Based Assays: These methods have largely replaced radiometric assays for high-throughput screening due to their safety and ease of automation.[8] They typically measure the product of the enzymatic reaction or the depletion of ATP. Examples include ADP-Glo™, which quantifies ADP production, and fluorescence polarization assays.[11]

B. Binding Assays

Binding assays measure the direct interaction between an inhibitor and an enzyme, independent of catalytic activity. This is particularly useful for enzymes where a robust activity assay is not available.[7]

  • KINOMEscan™ (Competition Binding Assay): This proprietary platform utilizes a competition binding assay where the inhibitor competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, providing a measure of the inhibitor's affinity.[12][13] A key advantage is that it measures the thermodynamic dissociation constant (Kd), which is independent of ATP concentration, unlike IC50 values.[13]

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in the thermal stability of a protein upon ligand binding.[10] An increase in the melting temperature (Tm) of the enzyme in the presence of the inhibitor indicates a stabilizing interaction. This method is rapid, cost-effective, and does not require a substrate.[10][14]

Comparison of Biochemical Profiling Platforms

Assay PlatformPrincipleKey OutputThroughputAdvantagesDisadvantages
Radiometric Assays Measures phosphorylation of a substrate using radiolabeled ATP.IC50Medium-HighGold standard, high sensitivity.Requires radioactive material handling.
ADP-Glo™ Measures ADP production via a luciferase-based reaction.[11]IC50HighNon-radioactive, high sensitivity, broad applicability.Indirect measurement, potential for assay interference.
KINOMEscan™ Active-site directed competition binding assay.[12][15]Kd, % InhibitionHighATP-independent, measures true affinity, broad panel available.[13]Proprietary platform, may not reflect functional inhibition.
Differential Scanning Fluorimetry (DSF) Measures thermal stabilization of the enzyme upon inhibitor binding.[10]ΔTmHighRapid, inexpensive, no substrate needed.[10]Indirect measure of affinity, may not correlate with functional inhibition.
II. Cellular and Proteomic Approaches: Profiling in a Physiological Context

While biochemical assays are essential, they are performed in a simplified, artificial environment. Cellular assays are crucial for confirming that an inhibitor engages its intended target and off-targets within the complex milieu of a living cell.[7]

A. Target Engagement Assays

These methods confirm that the inhibitor binds to its target(s) in a cellular environment.

  • Cellular Thermal Shift Assay (CETSA): An extension of DSF, CETSA measures the thermal stabilization of proteins in intact cells or cell lysates upon inhibitor binding. This powerful technique allows for the direct observation of target engagement in a physiological setting.

  • Chemical Proteomics (e.g., Kinobeads): This approach uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[16][17] By pre-incubating cell lysates with a free test inhibitor, one can perform a competitive binding experiment. The proteins that are "competed off" the beads by the test inhibitor are its cellular targets, which are then identified and quantified by mass spectrometry.[16][18]

B. Phosphoproteomics

Since many pyrazole-based inhibitors target kinases, measuring the downstream consequences of kinase inhibition provides a functional readout of selectivity. Phosphoproteomics involves the enrichment and mass spectrometry-based quantification of phosphorylated peptides from inhibitor-treated cells. A change in the phosphorylation status of a known substrate can provide strong evidence for the on-target or off-target activity of an inhibitor.

G cluster_0 Chemical Proteomics Workflow A Cell Lysate B Incubate with Test Inhibitor A->B C Incubate with Kinobeads B->C D Wash & Elute C->D E LC-MS/MS Analysis D->E G Target Identification & Quantification E->G Identifies competed proteins (cellular targets) F Test inhibitor competes with immobilized ligands on beads for kinase binding sites.

Figure 2: Workflow for Kinobeads-based chemical proteomics.

Experimental Protocols

Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a panel of kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.
  • Serially dilute the inhibitor in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
  • Prepare the kinase, substrate, and ATP solution in assay buffer at the appropriate concentrations (typically, the ATP concentration is set at or near the Km for each kinase).[11]

2. Kinase Reaction:

  • In a 384-well plate, add a small volume (e.g., 2.5 µL) of each inhibitor concentration.
  • Add the kinase/substrate mixture (e.g., 2.5 µL) to each well.
  • Initiate the reaction by adding the ATP solution (e.g., 5 µL).
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent (e.g., 10 µL). Incubate for 40 minutes.
  • Add the Kinase Detection Reagent (e.g., 20 µL), which contains luciferase, to convert ADP to ATP and then to light. Incubate for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence signal using a plate reader.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[19]

Protocol 2: Kd Determination using KINOMEscan™

This protocol describes the process for determining the dissociation constant (Kd) for inhibitor-kinase interactions.

1. Compound Submission:

  • Provide the test compound at a specified concentration (e.g., 100 µM in DMSO).

2. Assay Principle:

  • The assay is a competition binding assay.[12] A DNA-tagged kinase, an immobilized ligand, and the test compound are the three components.
  • The test compound competes with the immobilized ligand for binding to the kinase active site.

3. Quantification:

  • The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[12]
  • A lower amount of captured kinase indicates a stronger interaction with the test compound.

4. Data Analysis:

  • Kd values are calculated by measuring the amount of kinase captured as a function of the test compound concentration (typically an 11-point dose-response curve).[13]
  • The results are often visualized on a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[15]

Interpreting the Data: Beyond a Single Number

A selectivity profile is more than a list of IC50 or Kd values. The interpretation requires a nuanced understanding of the data in the context of the intended therapeutic application.

  • Selectivity Score: Various metrics can be used to quantify selectivity. A simple selectivity index can be calculated by dividing the IC50 or Kd for an off-target by the IC50 or Kd for the primary target.[8] More sophisticated scoring systems, such as the Gini coefficient or selectivity score (S-score), can provide a more holistic view of selectivity across a large panel of kinases.

  • Structure-Activity Relationship (SAR): The selectivity profile should be analyzed in conjunction with the SAR of the compound series.[2] Small chemical modifications to the pyrazole scaffold can dramatically alter the selectivity profile.[1] Understanding these relationships is key to designing more selective inhibitors.

  • Therapeutic Window: The clinical relevance of an off-target interaction depends on the potency of that interaction relative to the on-target potency and the therapeutic concentration of the drug. An off-target interaction with a potency that is 100-fold weaker than the on-target interaction may be acceptable, whereas a 10-fold difference may be problematic.

Case Study: The Evolution of a Pyrazole-Based JAK1 Inhibitor

Consider the development of Golidocitinib (AZD4205), a selective JAK1 inhibitor.[4] The initial pyrazole-containing scaffold had activity against both JAK1 and the closely related JAK2. Through structure-based design, an ortho substitution was introduced on the pyrazole ring. This modification proved critical for achieving high selectivity for JAK1 over JAK2, demonstrating how subtle structural changes can significantly impact the cross-reactivity profile.[4]

Conclusion: A Self-Validating System for Confident Drug Development

The cross-reactivity profiling of pyrazole-based enzyme inhibitors is a critical and multifaceted process. By employing a tiered strategy that combines broad biochemical screening with quantitative validation and cellular confirmation, researchers can build a comprehensive and reliable selectivity profile. This guide emphasizes the importance of not just following protocols but understanding the underlying principles and the causal links between experimental choices and the quality of the data generated. This self-validating system, grounded in robust methodologies and thoughtful data interpretation, is essential for identifying potent and selective drug candidates, minimizing the risk of off-target liabilities, and ultimately, accelerating the development of safe and effective medicines.

References

Safety Operating Guide

Prudent Disposal of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, emphasizing the importance of consulting local regulations and institutional safety guidelines.

I. Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is critical. This compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, it must be treated as hazardous chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

Key Hazard Information:

Hazard StatementClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

This data is based on available Safety Data Sheets and should be confirmed with the specific SDS for the product in use.

II. Standard Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant".[1][2] Under no circumstances should this chemical be discharged into drains or disposed of in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, eye, and face protection when handling this chemical waste.[1][2]

  • Waste Collection:

    • Solid Waste: Collect the solid compound in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[3] If possible, separate halogenated from non-halogenated solvent waste.[3]

    • Contaminated Materials: Any materials used to handle the compound (e.g., absorbent pads for spills, pipette tips, gloves) should also be collected as hazardous waste in a suitable, closed container.[1]

  • Container Selection and Labeling:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3][4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[4]

  • Storage:

    • Store the waste container in a well-ventilated area, away from heat and sources of ignition.[1]

    • Keep the container tightly closed except when adding waste.[2][4]

    • Store in a locked-up location if required by your institution.[1][2]

  • Disposal Request:

    • Contact your institution's EHS department or designated hazardous waste management provider to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

III. Accidental Release Measures

In the event of a spill, soak up the material with an inert absorbent material (e.g., sand, silica gel, vermiculite) and place it in a suitable, closed container for disposal.[1][5] Ensure adequate ventilation and prevent the spill from entering drains.[5]

IV. Experimental Workflow for Chemical Waste Disposal

The following diagram outlines the general workflow for the proper disposal of laboratory chemical waste.

General Workflow for Chemical Waste Disposal A Waste Generation This compound B Hazard Assessment & Waste Characterization A->B C Segregate Waste (e.g., solid, liquid, halogenated) B->C D Select & Label Appropriate Waste Container C->D E Store Waste Safely (Ventilated, Secure Location) D->E F Consult Institutional EHS & Local Regulations E->F G Arrange for Professional Waste Disposal F->G H Proper Disposal by Approved Facility G->H

Caption: Workflow for the safe disposal of chemical waste.

This guide provides a foundational understanding of the disposal procedures for this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. The following procedures are based on the safety data for structurally similar pyrazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards or European Standard EN166.[1][4] A face shield should be worn over safety goggles, especially when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[5][6] For prolonged contact, consult the glove manufacturer’s chemical resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[5]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if there is a risk of aerosol generation.[7]

Operational Plan: Safe Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9]

  • Spill Response : In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, appropriately labeled container for hazardous waste disposal.[8] Do not allow the chemical to enter drains.[1]

Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[6] The label should include the full chemical name and appropriate hazard warnings.

  • Container Management : Use containers that are in good condition and compatible with the chemical waste.[10] Keep containers closed except when adding waste.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[6] High-temperature incineration is a common and recommended method for such compounds.[6] Always comply with local, regional, and national hazardous waste regulations.[1][8]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of the target compound.

Logical Relationship for PPE Selection

Decision Tree for PPE Selection cluster_ppe Minimum Required PPE start Handling (1-Methyl-3-(trifluoromethyl) -1H-pyrazol-4-yl)methanol ppe_goggles Safety Goggles start->ppe_goggles ppe_gloves Nitrile Gloves start->ppe_gloves ppe_coat Lab Coat start->ppe_coat ppe_shoes Closed-Toe Shoes start->ppe_shoes risk_assessment Risk of Splash or Aerosol? ppe_goggles->risk_assessment ppe_gloves->risk_assessment ppe_coat->risk_assessment ppe_shoes->risk_assessment face_shield Add Face Shield risk_assessment->face_shield Yes (Splash) respirator Use Respirator in Fume Hood risk_assessment->respirator Yes (Aerosol) end Proceed with Caution risk_assessment->end No face_shield->end respirator->end

Caption: Decision-making process for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.